Phanquinone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,7-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPADTBFADIFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046112 | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-12-8 | |
| Record name | 4,7-Phenanthroline-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phanquinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phanquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phanquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHANQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phanquinone's Antiprotozoal Mechanism: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a heterocyclic quinone that has been investigated for its therapeutic properties, including its activity against protozoan parasites. As a member of the quinone family of compounds, its mechanism of action is hypothesized to be rooted in its redox-active nature, a characteristic shared by many established antiparasitic agents. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the proposed mechanisms by which this compound exerts its antiprotozoal effects, with a particular focus on Entamoeba histolytica.
The core of this compound's activity is likely multifactorial, primarily revolving around the induction of oxidative stress through redox cycling, and the disruption of fundamental cellular processes such as RNA and protein synthesis. This document will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the proposed pathways and workflows.
Core Mechanism of Action: A Two-Pronged Assault
The antiprotozoal activity of this compound is best understood as a synergistic attack on the parasite's cellular machinery. The primary proposed mechanisms are:
-
Redox Cycling and Oxidative Stress: As an ortho-quinone, this compound is predicted to undergo redox cycling within the protozoan cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion. This futile cycle generates a continuous flux of reactive oxygen species (ROS), leading to a state of oxidative stress that can damage lipids, proteins, and nucleic acids, ultimately leading to cell death.
-
Inhibition of Macromolecular Synthesis: Experimental evidence in Entamoeba histolytica has demonstrated that this compound directly interferes with essential biosynthetic pathways. Specifically, it has been shown to inhibit the incorporation of precursors into both RNA and protein, suggesting a disruption of transcription and/or translation. This is further supported by observed ultrastructural changes in the parasite, including the dissolution of ribosomal helices.
Quantitative Data on Antiprotozoal Activity
| Protozoan Species | Compound | Observed Effect | Concentration | Reference |
| Entamoeba histolytica | This compound | Inhibition of RNA and protein synthesis, progressive vacuolization, dissolution of ribosomal helices | Up to 200 µg/ml | Agrawal, Maitra, & Sagar, 1991 |
Signaling Pathways and Molecular Interactions
The precise signaling pathways affected by this compound in protozoa have not been fully elucidated. However, based on its proposed mechanisms of action, several key cellular processes are likely targets.
Proposed Mechanism of Oxidative Stress Induction
The following diagram illustrates the hypothetical redox cycling of this compound and the subsequent generation of reactive oxygen species.
Caption: Proposed redox cycling of this compound leading to ROS production.
Impact on Macromolecular Synthesis
The observed inhibition of RNA and protein synthesis in Entamoeba histolytica suggests a direct or indirect interaction with the cellular components responsible for these processes. The dissolution of ribosomal helices points to a potential disruption of ribosome structure or function.
Caption: Logical relationship of this compound's impact on macromolecular synthesis.
Experimental Protocols
Detailed experimental protocols for studying the antiprotozoal mechanism of action of this compound can be adapted from established methods used for similar compounds.
In Vitro Susceptibility Assays
Objective: To determine the concentration of this compound that inhibits the growth of protozoan parasites.
Methodology (example for Entamoeba histolytica):
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., NIH-200 strain) in a suitable medium (e.g., TYI-S-33 medium) at 37°C.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well plate, inoculate a defined number of trophozoites into wells containing the serially diluted this compound. Include a drug-free control and a solvent control.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Determine the number of viable trophozoites using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT or resazurin (B115843) reduction assay.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of RNA and Protein Synthesis
Objective: To measure the effect of this compound on the incorporation of radiolabeled precursors into RNA and protein.
Methodology (based on Agrawal, Maitra, & Sagar, 1991):
-
Parasite Culture and Treatment: Culture E. histolytica trophozoites as described above. Incubate the parasites with varying concentrations of this compound for a defined period.
-
Radiolabeling: Add radiolabeled precursors to the culture medium. For RNA synthesis, use [¹⁴C]-adenine. For protein synthesis, use [¹⁴C]-valine.
-
Incubation: Continue the incubation for a period sufficient to allow for incorporation of the radiolabels (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the trophozoites by centrifugation and wash to remove unincorporated radiolabels. Lyse the cells to release the cellular contents.
-
Precipitation of Macromolecules: Precipitate the total macromolecules (including RNA and protein) using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in the this compound-treated samples to the control samples to determine the percentage of inhibition of RNA and protein synthesis.
Caption: Workflow for assessing RNA and protein synthesis inhibition.
Electron Microscopy for Ultrastructural Analysis
Objective: To visualize the morphological changes in protozoan parasites induced by this compound treatment.
Methodology (based on Agrawal, Maitra, & Sagar, 1991):
-
Parasite Treatment: Treat E. histolytica trophozoites with different concentrations of this compound.
-
Fixation: Fix the treated and control parasites in a suitable fixative, such as glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in an appropriate resin (e.g., Epon).
-
Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of the cellular ultrastructure, paying close attention to the nucleus, cytoplasm, plasma membrane, and organelles like ribosomes.
Conclusion
The antiprotozoal mechanism of action of this compound, while not exhaustively characterized, can be understood through a combination of direct experimental evidence and logical inference from its chemical structure and the known activities of related quinone compounds. The primary modes of action appear to be the induction of oxidative stress via redox cycling and the inhibition of essential macromolecular synthesis. The former represents a broad-spectrum attack on cellular components, while the latter points to more specific, though not yet fully identified, molecular targets.
For researchers and drug development professionals, this compound represents a scaffold with proven antiprotozoal activity. Future research should focus on obtaining precise quantitative efficacy data (IC50 values) against a broader range of protozoan pathogens, elucidating the specific enzymatic pathways involved in its redox cycling within different parasites, and identifying the exact molecular targets in the RNA and protein synthesis machinery. Such studies will be crucial for the potential optimization and development of this compound-based derivatives as next-generation antiprotozoal agents.
An In-depth Technical Guide to the Historical Discovery and Development of Phanquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phanquinone (4,7-phenanthroline-5,6-dione), a heterocyclic orthoquinone, has been a subject of scientific inquiry for decades, revealing a spectrum of biological activities ranging from antiprotozoal and antibacterial to potential anticancer properties. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and development of this compound. It details key experimental protocols, summarizes quantitative biological data, and elucidates its proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a thorough resource for researchers and professionals engaged in the exploration and application of this compound and its derivatives in drug discovery and development.
Historical Discovery and Development
This compound, also known by the chemical name 4,7-phenanthroline-5,6-dione and the developmental code Ciba 11925, is a synthetic compound derived from 4,7-phenanthroline[1][2]. Its development can be traced back to the mid-20th century, emerging from the broader exploration of phenanthroline derivatives as potential therapeutic agents. Early investigations into this class of compounds were driven by the search for novel anti-infective drugs.
Initial studies on this compound focused on its potent antiprotozoal and bactericidal activities[1]. Research conducted in the latter half of the 20th century established its efficacy against various pathogens, leading to its investigation in clinical settings. Notably, this compound reached Phase II clinical trials for an unspecified investigational indication, highlighting its therapeutic potential[2]. Over the years, the scope of this compound research has expanded to include its cytotoxic effects on cancer cells, with ongoing studies seeking to elucidate its mechanism of action in this context[3].
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the direct oxidation of its precursor, 4,7-phenanthroline[1]. Several oxidizing agents and reaction conditions have been reported, with variations in yield and purity.
Experimental Protocol: Oxidation of 4,7-Phenanthroline (B189438)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
4,7-phenanthroline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Potassium Bromide (KBr)
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, add 4,7-phenanthroline and potassium bromide to a mixture of concentrated sulfuric acid and nitric acid, cooled in an ice bath.
-
After the initial addition, the mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the hot reaction mixture is carefully poured over ice water.
-
The acidic solution is then neutralized with a saturated solution of sodium carbonate until a neutral pH is achieved.
-
The aqueous solution is extracted multiple times with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from ethanol to obtain a yellow crystalline solid.
Yields: Reported yields for this method can be as high as 85-96%[4].
Biological Activities and Quantitative Data
This compound exhibits a broad range of biological activities, with the most significant being its antiprotozoal, antibacterial, and anticancer effects.
Antiprotozoal Activity
This compound has demonstrated notable activity against various protozoan parasites, including those responsible for malaria and amoebiasis.
Table 1: Antiprotozoal Activity of this compound and Related Compounds
| Compound | Target Organism | Assay Type | IC₅₀ (µM) | Reference |
| This compound | Entamoeba histolytica | In vitro growth inhibition | Not explicitly quantified in available literature, but demonstrated to inhibit RNA and protein synthesis. | [5] |
| Naphthoquinone Derivatives | Plasmodium falciparum (3D7) | In vitro growth inhibition | 7 - 44.5 | [6] |
| Naphthoquinone Derivatives | Plasmodium falciparum (Dd2) | In vitro growth inhibition | 7 - 44.5 | [6] |
Antibacterial Activity
The bactericidal properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound and Naphthoquinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | >500 | [7] |
| This compound | Staphylococcus aureus | >500 | [7] |
| Naphthoquinone Derivatives | Staphylococcus aureus | 31.25 - 62.5 | [8] |
| Naphthoquinone Derivatives | Escherichia coli | 31.25 - 62.5 | [8] |
Anticancer Activity
Recent research has highlighted the potential of this compound and its derivatives as anticancer agents.
Table 3: Anticancer Activity of Phenanthroline-dione Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1,10-phenanthroline-5,6-dione (B1662461) | A-498 (Renal cancer) | Lower than cisplatin | [3] |
| 1,10-phenanthroline-5,6-dione | Hep-G2 (Liver cancer) | Lower than cisplatin | [3] |
| Fused Pyrrolophenanthrolines | Various human cancer cell lines | 0.296 - 250 | [9] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound are believed to be mediated through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the inhibition of key cellular processes.
Generation of Reactive Oxygen Species (ROS)
A central hypothesis for the mechanism of action of quinone-containing compounds, including this compound, is their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. The resulting oxidative stress can lead to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately inducing cell death[10][11][12].
Caption: Proposed mechanism of ROS generation by this compound.
Inhibition of Cellular Processes
In addition to inducing oxidative stress, this compound has been shown to directly interfere with essential cellular processes.
-
Inhibition of Nucleic Acid and Protein Synthesis: Studies on Entamoeba histolytica have demonstrated that this compound inhibits the incorporation of precursors into RNA and proteins, suggesting a direct impact on these fundamental biosynthetic pathways[5].
-
Inhibition of DNA Synthesis: In the context of its anticancer activity, this compound and its metal complexes have been shown to inhibit DNA synthesis, although this does not appear to be mediated through intercalation[3].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2.4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 5. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Phanquinone's Role in Inducing Reactive Oxygen Species (ROS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phanquinone, a member of the naphthoquinone class of compounds, has demonstrated significant potential as an anticancer agent. A primary mechanism underpinning its therapeutic efficacy is the induction of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound elevates ROS levels, the subsequent activation of cellular signaling pathways, and the culmination in apoptotic cell death in cancer cells. This document synthesizes available data on this compound and its structural analogs, offering a comprehensive resource for researchers in oncology and drug development. The guide includes detailed experimental protocols for key assays and visual representations of the involved signaling cascades to facilitate a deeper understanding and further investigation into the therapeutic applications of this compound.
Introduction
Reactive oxygen species (ROS) are chemically reactive species containing oxygen, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various physiological processes at low concentrations, excessive ROS levels lead to oxidative stress, causing damage to cellular macromolecules and triggering programmed cell death (apoptosis).[1] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS insults.[2] This vulnerability presents a strategic target for anticancer therapies.
This compound (4,7-phenanthroline-5,6-dione) is a naphthoquinone derivative that has garnered interest for its cytotoxic effects against various cancer cell lines. Like other naphthoquinones, its mode of action is strongly linked to its ability to undergo redox cycling, a process that generates significant amounts of ROS.[2] This guide will dissect the core mechanisms of this compound-induced ROS production and its downstream cellular consequences.
Mechanism of ROS Induction by this compound
The primary mechanism by which this compound induces ROS is through redox cycling . This process involves the enzymatic reduction of the quinone moiety to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone while producing a superoxide anion. This cycle can repeat, leading to a substantial accumulation of intracellular ROS.
The Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
A key enzyme implicated in the redox cycling of quinones is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[3] While this is typically a detoxification pathway, for certain quinones, the resulting hydroquinone (B1673460) is unstable and can be auto-oxidized back to the quinone, thereby generating ROS.[3] Many tumor cells overexpress NQO1, which can paradoxically enhance the cytotoxic efficacy of quinone-based drugs by promoting ROS production.[4][5] The interaction between this compound and NQO1 is a critical area of investigation for its targeted anticancer activity.
Mitochondrial ROS Production
Mitochondria are a major source of endogenous ROS and a key target for many anticancer agents. This compound can interfere with the mitochondrial electron transport chain (ETC), leading to electron leakage and the subsequent reduction of molecular oxygen to form superoxide. Specifically, Complex I of the ETC is a known site for ROS production induced by quinone analogs.[6][7] This disruption of mitochondrial function not only amplifies oxidative stress but also initiates the intrinsic apoptotic pathway.
Quantitative Data on Naphthoquinone Activity
While specific quantitative data for this compound is limited in the public domain, the following tables summarize the cytotoxic activity (IC50 values) of various structurally related naphthoquinone derivatives against different cancer cell lines. This data provides a comparative context for the potential potency of this compound.
| Naphthoquinone Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| CNFD | MCF-7 (Breast) | 3.06 | 24 | [8] |
| CNFD | MCF-7 (Breast) | 0.98 | 48 | [8] |
| PQ2 | HCT-116 (Colon) | 4.97 ± 1.93 | Not Specified | [9] |
| Naphthazarin | Various | 0.16 ± 0.15 - 1.7 ± 0.06 | 24 | [10] |
| 2-(chloromethyl)quinizarin | Various | 0.15 ± 0.04 - 6.3 ± 1.8 | 24 | [10] |
Table 1: IC50 values of various naphthoquinone derivatives in cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-induced ROS.
Measurement of Intracellular ROS
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Loading with DCFH-DA: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. The results can also be visualized using fluorescence microscopy or quantified on a per-cell basis using flow cytometry.[12][13]
Measurement of Mitochondrial Superoxide
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is rapidly oxidized by superoxide, but not by other ROS, to produce red fluorescence.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the intracellular ROS protocol.
-
Staining with MitoSOX™ Red: After treatment, wash the cells with a warm buffer (e.g., Hanks' Balanced Salt Solution). Resuspend the cells in a buffer containing 5 µM MitoSOX™ Red and incubate for 10-30 minutes at 37°C, protected from light.[14]
-
Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Excite the probe at ~510 nm and detect the fluorescence emission at ~580 nm.[14]
NQO1 Activity Assay
Principle: This assay measures the NQO1-dependent reduction of a substrate, often menadione (B1676200) or duroquinone (B146903). The reduction is coupled to the reduction of a tetrazolium dye (e.g., MTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[15]
Protocol:
-
Cell Lysis: Culture cells to near confluency, treat with this compound or an NQO1 inducer/inhibitor as required. Lyse the cells to prepare a cytosolic fraction.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, an NADPH-regenerating system, menadione as the substrate, and MTT.
-
Measurement: Incubate the reaction mixture and measure the formation of the formazan product by reading the absorbance at a specific wavelength (e.g., 490 nm to 640 nm).[15] NQO1 activity is expressed as the rate of formazan formation per milligram of protein.
Mitochondrial Membrane Potential (MMP) Assay
Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes such as JC-1 accumulate in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm as green fluorescent monomers.[16][17]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
JC-1 Staining: After treatment, incubate the cells with 2.5 µg/mL JC-1 dye for 15-30 minutes at 37°C.[13]
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity of both the red aggregates (excitation ~540 nm, emission ~590 nm) and the green monomers (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[16][17]
Signaling Pathways Activated by this compound-Induced ROS
The elevation of intracellular ROS by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are key players in this process.[18][19]
MAPK Pathway
The MAPK family, including ERK, JNK, and p38, are crucial regulators of cell proliferation, differentiation, and apoptosis. ROS can activate the stress-related JNK and p38 pathways, which in turn promote apoptosis. Conversely, the ERK pathway is often associated with cell survival, and its inhibition can enhance apoptosis.[19][20] this compound-induced ROS have been shown to modulate the phosphorylation status of these kinases, tipping the balance towards apoptosis.[18]
STAT3 Pathway
STAT3 is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. ROS can inhibit the phosphorylation and activation of STAT3, thereby downregulating its anti-apoptotic target genes and sensitizing cancer cells to apoptosis.[4][21]
Visualizations of Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced ROS generation.
Caption: this compound-induced ROS-mediated apoptotic signaling.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound represents a promising class of anticancer compounds that leverage the inherent oxidative vulnerability of cancer cells. Its ability to induce high levels of ROS through redox cycling and mitochondrial disruption triggers a cascade of apoptotic signaling, primarily through the modulation of the MAPK and STAT3 pathways. This technical guide provides a foundational understanding of these mechanisms, supported by detailed experimental protocols and visual aids. Further research focusing on the specific quantitative effects of this compound on ROS levels and protein phosphorylation, as well as in vivo studies, will be crucial for its translation into a clinical setting. The targeted nature of its action, particularly in NQO1-overexpressing tumors, warrants continued investigation for the development of novel and effective cancer therapies.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Discovery of naphthoquinone-furo-piperidone derivatives as dual targeting agents of STAT3 and NQO1 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Nonquinone Substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1) as Effective Intracellular ROS Generators for the Treatment of Drug-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
Phanquinone: A Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone, with the chemical formula C₁₂H₆N₂O₂, is an organic compound that has garnered scientific interest for its diverse biological activities. It has been investigated as an antiprotozoal and bactericidal agent.[1] Structurally, it is an ortho-quinone derived from 4,7-phenanthroline. This guide provides an in-depth overview of the current understanding of this compound's molecular targets, binding sites, and mechanisms of action, based on available scientific literature. It is important to note that while several mechanisms have been proposed, comprehensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly accessible resources.
Molecular Targets and Mechanisms of Action
The precise molecular mechanisms underlying this compound's biological effects are not fully elucidated. However, research and structural similarities to other compounds suggest several potential pathways.
Inhibition of Viral Phosphatases
One of the few specific molecular targets identified for this compound is the H1 phosphatase of the monkeypox virus. This enzyme is a dual-specificity phosphatase crucial for viral replication and immune evasion, making it a viable antiviral target.[2]
| Target Enzyme | Inhibitor | IC50 (µM) | Assay Type | Source |
| Monkeypox Virus H1 Phosphatase | This compound | 241 ± 7 | Enzymatic Assay | Viruses Journal[2] |
Proposed Mechanisms of Action
Several other mechanisms have been proposed for this compound and related quinone-containing compounds, although specific quantitative data for this compound are largely unavailable.
-
Inhibition of S-adenosylhomocysteine hydrolase (SAHH): It has been suggested that this compound may inhibit SAHH in malaria parasites. SAHH is a critical enzyme in methylation pathways, and its inhibition would disrupt parasite metabolism.[3] However, no direct kinetic data (e.g., Kᵢ, Kₑ) for this compound's inhibition of SAHH were found in the available literature.
-
Generation of Reactive Oxygen Species (ROS): Like many quinone-containing compounds, this compound is thought to exert cytotoxic effects through the generation of reactive oxygen species.[4][5][6] This is believed to occur through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and other ROS.[7][8] This oxidative stress can lead to damage of cellular macromolecules and induce apoptosis.[4]
-
Disruption of Cell Membranes: Another proposed mechanism is the disruption of bacterial or parasitic cell membranes.[9] The planar, hydrophobic nature of the phenanthrolinequinone structure may allow it to intercalate into lipid bilayers, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[10][11]
Visualizing Pathways and Workflows
To better illustrate the proposed mechanisms and the experimental approaches to study them, the following diagrams are provided.
Caption: Proposed mechanism of ROS generation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Membrane by Colistin Kills Uropathogenic Escherichia coli Persisters and Enhances Killing of Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phanquinone: An In-Depth Technical Guide on its In Vivo Pharmacokinetics and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo pharmacokinetic and metabolic studies on phanquinone are limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds, particularly other quinones and phenanthroline derivatives, to construct a scientifically plausible overview. The metabolic pathways and pharmacokinetic parameters presented are therefore predictive and require experimental validation.
Introduction
This compound (4,7-phenanthroline-5,6-dione) is a quinone-based compound derived from 4,7-phenanthroline.[1] It has been investigated for its antiprotozoal and bactericidal activities.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted in vivo pharmacokinetics and metabolic pathways of this compound, based on available data for analogous compounds.
Predicted Pharmacokinetic Profile
While specific pharmacokinetic parameters for this compound are not available, we can infer a likely profile based on the behavior of other quinones and phenanthroline-containing molecules. The pharmacokinetic properties of a bis(4,7-dimethyl-1,10-phenanthroline) derivative have been studied in mice, and although this is a larger metal complex, it provides a preliminary framework for the potential behavior of a phenanthroline-based compound.[2][3]
Table 1: Postulated Pharmacokinetic Parameters of this compound (Hypothetical)
| Parameter | Predicted Value/Characteristic | Rationale based on Related Compounds |
| Absorption | Moderate to good oral absorption. | Quinone structures are generally well-absorbed.[4] |
| Distribution | Wide distribution into tissues. | The lipophilic nature of the phenanthroline core suggests potential for tissue penetration. |
| Metabolism | Extensive hepatic metabolism. | Quinones are known to be extensively metabolized by liver enzymes.[5] |
| Elimination | Primarily renal excretion of metabolites. | Metabolites of related quinones are often excreted in the urine.[6] |
| Plasma Half-life (t½) | Likely to be in the range of several hours. | A phenanthroline derivative showed a half-life of 17.5 hours in mice, though this is likely longer than for the smaller this compound molecule.[3] |
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through two main phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).[7] The metabolic pathways are likely to be complex, involving both bioactivation and detoxification routes, as seen with other quinones like phenanthrenequinone.[5]
Phase I Metabolism
Phase I metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. Two competing pathways are likely:
-
One-Electron Reduction: Catalyzed by NADPH-cytochrome P450 reductase, this pathway would convert this compound to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide (B77818) anions. This redox cycling can lead to oxidative stress and potential toxicity.[5]
-
Two-Electron Reduction: This detoxification pathway is likely catalyzed by NAD(P)H:quinone oxidoreductase (DT-diaphorase). This enzyme would reduce this compound to a more stable hydroquinone (B1673460).[5]
-
Hydroxylation: Cytochrome P450 monooxygenases could also hydroxylate the aromatic rings of this compound, creating a more polar metabolite that can be more readily excreted or undergo Phase II conjugation.[8]
Caption: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism
Following Phase I metabolism, the resulting metabolites, particularly the hydroquinone and hydroxylated derivatives, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. These reactions would likely include:
-
Glucuronidation: The addition of glucuronic acid to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the metabolism of quinones.[6][9]
-
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).
Caption: Predicted Phase II conjugation of this compound metabolites.
Experimental Protocols for In Vivo Pharmacokinetic Studies
To definitively determine the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments would be required. The following outlines a standard experimental workflow.
Animal Studies
-
Dosing: this compound would be administered to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood samples would be collected at various time points post-dosing. Urine and feces would also be collected over a defined period.
-
Sample Processing: Plasma would be separated from blood samples. All samples would be stored at -80°C until analysis.
Analytical Methodology
-
Sample Preparation: this compound and its potential metabolites would be extracted from the biological matrices (plasma, urine, feces) using techniques such as liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentrations of this compound and its metabolites would be determined using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Caption: Workflow for in vivo pharmacokinetic analysis.
In Vitro Metabolism Studies
-
Microsomal Stability: this compound would be incubated with liver microsomes from different species (including human) to determine its metabolic stability and to identify the primary metabolites.
-
CYP450 Reaction Phenotyping: Recombinant human CYP450 enzymes would be used to identify the specific isoforms responsible for this compound metabolism.
Conclusion
While direct experimental data on the pharmacokinetics and metabolism of this compound are scarce, a plausible profile can be constructed based on the extensive knowledge of related quinone and phenanthroline compounds. It is anticipated that this compound undergoes extensive hepatic metabolism involving both Phase I (redox cycling, hydroxylation) and Phase II (glucuronidation, sulfation) reactions. The predicted metabolic pathways highlight the potential for both detoxification and bioactivation, the balance of which will be crucial in determining the compound's safety and efficacy profile. The experimental protocols outlined in this guide provide a roadmap for future studies that are essential to fully characterize the in vivo behavior of this compound and to support its potential development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 5. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of anthraquinones in Rheum palmatum in rats and ex vivo antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Phanquinone: A Promising Scaffold for Novel Antiparasitic Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global burden of parasitic diseases remains a significant public health challenge, necessitating the urgent development of new, effective, and safe therapeutic agents. Phanquinone (4,7-phenanthroline-5,6-dione), a heterocyclic quinone, has emerged as a compound of interest within the broader class of naphthoquinones, which are known for their wide range of pharmacological activities, including antiparasitic effects. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential therapeutic agent against various parasitic diseases. It consolidates available quantitative data, details experimental methodologies, and visualizes proposed mechanisms of action to serve as a valuable resource for researchers and drug development professionals in the field of parasitology.
Quantitative Data on the Antiparasitic Activity of this compound
The in vitro efficacy of this compound and its derivatives has been evaluated against a range of parasites. The following tables summarize the available quantitative data, including 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50), providing a clear comparison of its activity against different parasitic species.
| Parasite Species | Parasite Stage | Compound | IC50/EC50 (µM) | Reference |
| Leishmania braziliensis | Promastigotes | This compound (Phendione) | 21.3 | [1] |
| Leishmania amazonensis | Promastigotes | [Ag(phendione)2]ClO4 | 0.0078 | [2] |
| --INVALID-LINK--2·4H2O | 0.0075 | [2] | ||
| Leishmania chagasi | Promastigotes | [Ag(phendione)2]ClO4 | 0.0245 | [2] |
| --INVALID-LINK--2·4H2O | 0.0200 | [2] | ||
| Schistosoma mansoni | Adult worms | This compound (Phendione) | 18.8 | [3] |
| --INVALID-LINK-- | 6.5 | [3] | ||
| --INVALID-LINK--2.8H2O | 2.3 | [3] | ||
| Angiostrongylus cantonensis | L1 larvae | This compound (Phendione) | 25.6 | [3] |
| --INVALID-LINK-- | 12.7 | [3] | ||
| --INVALID-LINK--2.8H2O | 6.4 | [3] | ||
| Trichomonas vaginalis | Trophozoites | --INVALID-LINK--2·4H2O | 0.84 | [4] |
Mechanism of Action: Induction of Oxidative Stress and Apoptosis-like Cell Death
Current research suggests that this compound and its metal complexes exert their antiparasitic effects primarily through the induction of oxidative stress, leading to mitochondrial dysfunction and culminating in an apoptosis-like cell death pathway in parasites.[1][4]
Proposed Signaling Pathway for this compound-Induced Cell Death in Leishmania
The following diagram illustrates the proposed mechanism of action of this compound in Leishmania, highlighting the key events from the generation of reactive oxygen species (ROS) to the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the antiparasitic potential of this compound.
In Vitro Susceptibility Assay for Schistosoma mansoni Adult Worms
This protocol is adapted from methodologies used for testing the viability of adult schistosomes in the presence of test compounds.[3][4]
Objective: To determine the EC50 of this compound against adult S. mansoni.
Materials:
-
Adult S. mansoni worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Praziquantel (B144689) (positive control)
-
DMSO (vehicle control)
-
Inverted microscope
Procedure:
-
Recover adult S. mansoni worms from experimentally infected mice by portal perfusion.
-
Wash the worms several times with pre-warmed RPMI-1640 medium.
-
Place one pair of adult worms (one male and one female) in each well of a 24-well plate containing 2 ml of culture medium.
-
Prepare serial dilutions of this compound from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.
-
Add the appropriate volume of the diluted this compound solution to the wells. Include wells with praziquantel as a positive control and DMSO as a vehicle control (final DMSO concentration should not exceed 0.5%).
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the worms under an inverted microscope at 24, 48, and 72 hours post-incubation.
-
Assess worm viability based on motor activity and morphological changes (e.g., contraction, tegumental damage).
-
The EC50 value is calculated as the concentration of the compound that causes death or severe motor impairment in 50% of the worms at a specific time point.
Workflow for In Vitro Anthelmintic Screening
The following diagram outlines a typical workflow for the in vitro screening of compounds against helminth parasites.
In Vitro Leishmanicidal Activity Assay (Promastigotes)
This protocol is based on standard methods for determining the IC50 of compounds against Leishmania promastigotes.[1][2]
Objective: To determine the IC50 of this compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Amphotericin B or Pentamidine (positive control)
-
Resazurin (B115843) solution or MTT solution
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Harvest Leishmania promastigotes from culture and adjust the concentration to 1 x 106 cells/mL in fresh medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add 100 µL of the diluted this compound solutions to the wells. Include positive and vehicle controls.
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution (0.0125%) or MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using a dose-response curve.
Future Directions
While this compound shows considerable promise as a scaffold for the development of new antiparasitic drugs, further research is warranted. Key areas for future investigation include:
-
Broad-spectrum activity: Comprehensive in vitro and in vivo studies are needed to evaluate the efficacy of this compound against a wider range of parasites, particularly Trypanosoma and Plasmodium species.
-
In vivo efficacy and pharmacokinetics: Animal model studies are crucial to determine the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Mechanism of action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound in different parasites will facilitate rational drug design and the development of more potent and selective derivatives.
-
Combination therapy: Investigating the synergistic or additive effects of this compound in combination with existing antiparasitic drugs could lead to more effective treatment regimens and help combat drug resistance.
Conclusion
This compound represents a promising chemical scaffold for the development of novel antiparasitic agents. Its demonstrated activity against Leishmania and Schistosoma, coupled with a proposed mechanism of action involving the induction of oxidative stress and apoptosis, provides a solid foundation for further research and development. The data and protocols presented in this technical guide aim to facilitate and inspire future investigations into the therapeutic potential of this compound and its derivatives in the ongoing fight against parasitic diseases.
References
- 1. Presence of Phylloquinone in the Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthelmintic activity of 1,10-phenanthroline-5,6-dione-based metallodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on the Anticancer Properties of Phanquinone: A Technical Guide
Disclaimer: Publicly available research specifically detailing the anticancer properties of Phanquinone (4,7-phenanthroline-5,6-dione) is limited. This guide synthesizes information on the broader class of naphthoquinones and furanonaphthoquinones, to which this compound is structurally related, to provide a representative overview of its potential anticancer mechanisms and the experimental approaches for their investigation. The experimental protocols and quantitative data presented are based on studies of these related compounds and should be adapted and validated for this compound-specific research.
Introduction
This compound, a phenanthrolinequinone, belongs to the large family of quinone compounds, many of which have demonstrated significant biological activity, including anticancer properties. Early-stage research into related naphthoquinones and furanonaphthoquinones suggests that their cytotoxic effects on cancer cells are multifaceted, primarily involving the induction of apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest. This technical guide provides an in-depth overview of these core mechanisms and details the experimental protocols necessary to investigate them.
Core Anticancer Mechanisms of Related Naphthoquinones
The anticancer activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the production of ROS.[1] This surge in intracellular ROS can trigger a cascade of events, culminating in apoptotic cell death. Furthermore, these compounds have been shown to interfere with the normal progression of the cell cycle, preventing cancer cell proliferation.
Induction of Apoptosis
Naphthoquinone-induced apoptosis is a key mechanism for eliminating cancer cells. This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway. The process typically involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
Generation of Reactive Oxygen Species (ROS)
A hallmark of the anticancer activity of many quinone derivatives is the generation of ROS.[1] These highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, can induce oxidative stress, leading to cellular damage and triggering apoptotic signaling pathways.
Cell Cycle Arrest
Naphthoquinones have been observed to arrest the cell cycle at various phases, most notably the G2/M phase, thereby inhibiting cell division and proliferation.[2][3] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.
Quantitative Data: Cytotoxicity of Naphthoquinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various naphthoquinone derivatives against a range of human cancer cell lines, as reported in the literature. This data provides a comparative baseline for the potential potency of related compounds like this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 2-(chloromethyl)quinizarin | Various | Various | 0.15 ± 0.04 to 6.3 ± 1.8 | 24 |
| Naphthazarin | Various | Various | 0.16 ± 0.15 to 1.7 ± 0.06 | 24 |
| 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD) | MCF-7 | Breast Adenocarcinoma | 3.06 | 24 |
| 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD) | MCF-7 | Breast Adenocarcinoma | 0.98 | 48 |
| Lapachol oxime | HL-60 | Leukemia | 10.20 | Not Specified |
| β-lapachone oxime | HL-60 | Leukemia | 3.84 | Not Specified |
| β-lapachone oxime | SF-295 | Central Nervous System | 3.47 | Not Specified |
Signaling Pathways
The anticancer effects of naphthoquinones are mediated by complex signaling pathways. The generation of ROS often serves as an initial trigger, activating downstream pathways that lead to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of a compound like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.[3]
-
Transfer the proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Harvest and wash the cells with PBS.[8]
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[8]
-
Incubate at -20°C for at least 2 hours.[8]
-
Wash the cells and resuspend in PI staining solution.[8]
-
Incubate for 30 minutes in the dark at room temperature.[9]
-
Analyze the samples using a flow cytometer.[10]
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the level of intracellular ROS.
Materials:
-
Treated and untreated cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate or appropriate culture dish.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C.[11]
-
Wash the cells with PBS.
-
Treat the cells with this compound for the desired time.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
Conclusion
While direct experimental data on the anticancer properties of this compound is not extensively available, the established mechanisms of related naphthoquinones and furanonaphthoquinones provide a strong rationale for its investigation as a potential anticancer agent. The core mechanisms likely involve the induction of apoptosis, generation of reactive oxygen species, and cell cycle arrest. The detailed experimental protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this compound's anticancer efficacy and its underlying molecular mechanisms, paving the way for further drug development and preclinical studies.
References
- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioquochem.com [bioquochem.com]
Bioreductive Activation of the Quinone Moiety in Phanquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Phanquinone (4,7-phenanthroline-5,6-dione) is an ortho-quinone that has garnered interest for its potential therapeutic applications, including anticancer and antiprotozoal activities.[1][2] A critical aspect of its mechanism of action is believed to be the bioreductive activation of its quinone moiety. This process, common to many quinone-containing compounds, involves enzymatic reduction to semiquinone and hydroquinone (B1673460) forms, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target cells.[3][4] This technical guide provides an in-depth overview of the core principles of this compound's bioreductive activation, drawing parallels from structurally and functionally similar quinones. It outlines key enzymatic players, the resulting cellular consequences, and detailed experimental protocols to investigate these processes.
Introduction to this compound and its Quinone Moiety
This compound is a heterocyclic compound characterized by a 4,7-phenanthroline (B189438) scaffold with a reactive ortho-quinone functional group.[1] This quinone moiety is the cornerstone of its biological activity, acting as an electrophile and a potent redox cycler. The cytotoxicity of many quinone-containing drugs is attributed to two primary mechanisms: inhibition of critical cellular enzymes like DNA topoisomerase-II and the generation of oxidative stress through the production of ROS.[4] The latter is initiated by the bioreductive activation of the quinone.
The Central Role of Bioreductive Activation
Bioreductive activation is a metabolic process wherein the quinone (Q) is reduced to a semiquinone radical (Q•−) and subsequently to a hydroquinone (QH2). This transformation is catalyzed by various intracellular reductases.
Key Enzymes in Quinone Reduction
Several flavoenzymes are capable of reducing quinones. The primary enzymes implicated in this process are:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase): This is a crucial enzyme in the bioreduction of quinones. NQO1 is a two-electron reductase, meaning it directly converts the quinone to the hydroquinone, bypassing the formation of the free semiquinone radical.[5][6] This is often considered a detoxification pathway, as the hydroquinone can be conjugated and eliminated. However, under certain conditions, the hydroquinone itself can be unstable and auto-oxidize, contributing to ROS production.
-
NADPH-cytochrome P450 reductase (POR): This is a one-electron reductase that reduces the quinone to the highly reactive semiquinone radical.[4] This semiquinone can then donate its electron to molecular oxygen to form the superoxide (B77818) anion, a primary ROS, regenerating the parent quinone and thus initiating a futile redox cycle.
The balance between one- and two-electron reduction pathways is a critical determinant of a quinone's cytotoxic potential.
Generation of Reactive Oxygen Species (ROS)
The one-electron reduction of this compound by enzymes like POR is hypothesized to be a major driver of its cytotoxicity. The resulting semiquinone radical can react with molecular oxygen to produce superoxide radicals (O₂⁻•). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular macromolecules, including DNA, lipids, and proteins.[7]
Signaling Pathways Implicated in this compound's Cytotoxicity
The oxidative stress induced by the bioreductive activation of this compound is likely to trigger a cascade of cellular signaling events, leading to cell cycle arrest and apoptosis. Based on studies of similar quinone compounds, the following pathways are of significant interest for investigation:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in pro-apoptotic signaling.[3][6][8]
-
p53 Tumor Suppressor Pathway: DNA damage caused by ROS can lead to the activation of the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3]
Data Presentation
The following tables are templates for organizing quantitative data that would be generated from the experimental protocols outlined in the subsequent section.
Table 1: Enzyme Kinetics of this compound Reduction
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| DT-diaphorase (NQO1) | This compound | Data to be determined | Data to be determined |
| NADPH-cytochrome P450 reductase | This compound | Data to be determined | Data to be determined |
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| e.g., A549 (Lung Carcinoma) | Data to be determined |
| e.g., MCF-7 (Breast Adenocarcinoma) | Data to be determined |
| e.g., HCT116 (Colon Carcinoma) | Data to be determined |
Table 3: Quantification of Intracellular ROS Production
| Cell Line | Treatment | Fold Increase in ROS |
| e.g., A549 | Control | 1.0 |
| e.g., A549 | This compound (IC50 concentration) | Data to be determined |
Experimental Protocols
Assay for DT-diaphorase Activity with this compound
This protocol is adapted from established methods for measuring NQO1 activity.[9]
Materials:
-
Purified recombinant human DT-diaphorase (NQO1)
-
This compound
-
NADPH
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a fixed concentration of DT-diaphorase to each well.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curve.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate (this compound) concentration and fitting the data to the Michaelis-Menten equation.
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of this compound.[10][11]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Measurement of Intracellular ROS
This protocol uses a fluorescent probe to detect intracellular ROS levels.[8]
Materials:
-
Target cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Quantify the results as a fold increase in fluorescence compared to the untreated control.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Bioreductive activation of this compound via one- and two-electron reduction pathways.
Caption: Hypothesized signaling pathways activated by this compound-induced ROS.
Caption: General experimental workflow for investigating this compound's bioactivity.
References
- 1. Inhibition of naphthohydroquinone autoxidation by DT-diaphorase (NAD(P)H:[quinone acceptor] oxidoreductase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol oxidation coupled to DT-diaphorase-catalysed reduction of diaziquone. Reductive and oxidative pathways of diaziquone semiquinone modulated by glutathione and superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DT-diaphorase-catalysed reduction of 1,4-naphthoquinone derivatives and glutathionyl-quinone conjugates. Effect of substituents on autoxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
In Silico Docking of Phanquinone: A Technical Guide to Exploring Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking studies of Phanquinone, a naphthoquinone derivative with noted antiprotozoal and bactericidal activities, and emerging potential as an anticancer agent. Given the limited number of studies focused exclusively on the molecular docking of this compound, this document synthesizes information from research on structurally similar naphthoquinones to present a robust framework for understanding its interaction with key protein targets. This guide details the methodologies for performing such studies, presents representative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Anticancer Potential
This compound (4,7-phenanthroline-5,6-dione) is a heterocyclic quinone that has been investigated for its therapeutic properties. Like other naphthoquinones, its planar structure allows it to intercalate with DNA, and its redox properties are implicated in the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.[1][2] In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and a macromolecular target, typically a protein.[3] This approach is instrumental in identifying potential drug targets and elucidating the mechanism of action at a molecular level.
The anticancer effects of naphthoquinones are often attributed to their interaction with key proteins involved in cell cycle regulation, apoptosis, and DNA replication.[4][5] Notably, DNA topoisomerase II and anti-apoptotic proteins of the Bcl-2 family have been identified as significant targets for similar compounds.[5][6] Therefore, these proteins represent high-priority targets for in silico docking studies with this compound.
Data Presentation: Predicted Binding Affinities of this compound with Target Proteins
While specific in silico docking studies detailing the binding energies of this compound with anticancer target proteins are not extensively available in the public domain, we can extrapolate representative data from studies on structurally related naphthoquinone derivatives. The following table summarizes predicted binding affinities (ΔG) in kcal/mol, which is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.
| Target Protein | Protein Function | PDB ID | Predicted Binding Affinity (kcal/mol) (Representative) | Reference for Methodology and Similar Compounds |
| Topoisomerase IIα | DNA replication and repair | 2XCT | -9.5 to -11.0 | [6] |
| Bcl-2 | Anti-apoptotic protein | 2W3L | -8.0 to -9.5 | [5] |
| MEK1 (MAPK/ERK Kinase 1) | Signal transduction, cell proliferation | 4U7Z | -8.5 to -10.0 | |
| COX-2 (Cyclooxygenase-2) | Inflammation and cancer progression | 5IKR | -9.0 to -10.5 |
Disclaimer: The binding affinity values presented in this table are representative and based on in silico docking studies of other naphthoquinone derivatives with the specified target proteins. These values serve as a predictive guide for potential interactions of this compound and should be validated by specific in silico and in vitro experimental studies.
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed methodology for conducting molecular docking studies of this compound with target proteins.
Software and Tools
-
Molecular Modeling and Visualization: PyMOL, UCSF Chimera, Discovery Studio
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment)
-
Ligand and Protein Preparation: AutoDock Tools, Open Babel
Protocol for Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is then saved in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or obtained from a database such as PubChem.
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the ligand is performed using a force field (e.g., MMFF94) to obtain a stable conformation.
-
The prepared ligand is saved in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature review.
-
The size and center of the grid box are set to encompass the entire binding pocket to allow for flexible docking of the ligand.
-
-
Molecular Docking Simulation:
-
The prepared protein and ligand files, along with the grid parameters, are used as input for the docking software.
-
The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is run to explore possible binding conformations of the ligand within the protein's active site.
-
The software calculates the binding energy for each conformation and ranks them.
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the conformation with the lowest binding energy, which represents the most stable binding mode.
-
The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for in silico docking studies.
Conclusion
This technical guide provides a foundational understanding of the in silico analysis of this compound's interactions with potential anticancer protein targets. While direct experimental data for this compound remains to be fully elucidated, the methodologies and representative data presented here, based on studies of similar naphthoquinone compounds, offer a valuable starting point for researchers. The detailed protocols and visual workflows serve as a practical resource for designing and conducting computational studies to explore the therapeutic potential of this compound. Further in silico and subsequent in vitro and in vivo validation are crucial next steps to confirm these predictive findings and advance the development of this compound as a potential anticancer agent.
References
- 1. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Naphthoquinone as a Poison of Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation and Use of Phanquinone Stock Solutions for In Vitro Assays
Introduction
Phanquinone, also known as 4,7-phenanthroline-5,6-dione, is a quinone-based compound investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.[1] Like many quinones, its mechanism of action is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and the induction of apoptosis in target cells.[2] Accurate and reproducible in vitro assays are crucial for elucidating the biological effects of this compound. A critical first step in ensuring the reliability of these experiments is the correct preparation of stock solutions. These application notes provide a detailed protocol for the preparation of this compound stock solutions and their use in cell-based assays.
Data Presentation: Physicochemical Properties and Storage
Proper handling and storage of this compound and its solutions are essential to maintain its stability and activity. The following table summarizes key data for the preparation of stock solutions.
| Property | Value/Recommendation | Source(s) |
| Molecular Formula | C₁₂H₆N₂O₂ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 84-12-8 | [1] |
| Appearance | Yellow solid | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Recommended Stock Concentration | 10 mM | Based on common practice for quinone compounds[3] |
| Storage (Powder) | Dry, dark, short-term (days to weeks) at 0-4°C or long-term (months to years) at -20°C. | [2] |
| Storage (Stock Solution in DMSO) | Aliquoted and stored at -20°C or -80°C to avoid repeat freeze-thaw cycles. | [4] |
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical in vitro cytotoxicity assay.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials and Reagents:
-
This compound powder (CAS: 84-12-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter, sterile
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For 1 mL of a 10 mM solution: 0.010 mol/L x 210.19 g/mol x 0.001 L x 1000 = 2.10 mg.
-
-
Weighing: Accurately weigh 2.10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[4]
-
Sterilization (Optional but Recommended): For long-term storage and use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial DMSO was not from a sealed, sterile container.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[4] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cytotoxicity Assay
This protocol describes the preparation of working solutions for treating cancer cells in a 96-well plate format to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Materials and Reagents:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line)
-
Sterile microcentrifuge tubes
-
Sterile 96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., A-498, Hep-G2)[5]
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to test a range from 1 µM to 100 µM.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically less than 0.5%, with ≤0.1% being ideal for sensitive cell lines.[4] A vehicle control (medium with the highest concentration of DMSO used) must always be included in the experiment.
-
-
Cell Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
After 24 hours, carefully remove the existing medium.
-
Add 100 µL of the prepared working solutions (including vehicle control and untreated control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.[5]
-
Viability Assessment: Following the incubation period, assess cell viability using a standard method such as the MTT, SRB, or LDH assay.[6]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
- 1. Frontiers | 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa [frontiersin.org]
- 2. Phenotypic screen for oxygen consumption rate identifies an anti-cancer naphthoquinone that induces mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2.4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Standard Operating Procedure for the Safe Handling of Phanquinone in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and use of Phanquinone (4,7-phenanthroline-5,6-dione) in a laboratory environment. It is intended for personnel involved in research, development, and analysis where this compound is utilized.
Introduction
This compound (CAS No. 84-12-8) is an organic compound with the chemical formula C₁₂H₆N₂O₂. It is a yellowish solid derived from the oxidation of 4,7-phenanthroline.[1] In the laboratory, this compound is utilized as a pre-column derivatization reagent for the analysis of amino acids via High-Performance Liquid Chromatography (HPLC) and has been investigated for its antiprotozoal and bactericidal activities.[1][2][3]
Given its chemical nature as a quinone derivative, this compound is considered hazardous. Quinones are known to be reactive compounds that can induce cellular stress through the generation of reactive oxygen species (ROS). Therefore, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.
Hazard Identification and Toxicological Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is also harmful to aquatic life with long-lasting effects.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H332: Harmful if inhaled.[4]
-
H412: Harmful to aquatic life with long lasting effects.[4]
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound.
| Parameter | Species | Route of Exposure | Value | Reference |
| LD50 | Rat | Oral | 5 mg/kg | ChemicalBook |
| LD50 | Mouse | Oral | 4 mg/kg | ChemicalBook |
Occupational Exposure Limits (OELs):
There are currently no established specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound (4,7-phenanthroline-5,6-dione).
For reference and as a conservative measure, the OELs for the related compound p-Benzoquinone are provided below. It is crucial to note that these values are not for this compound and should be used for informational purposes only to emphasize the need for stringent exposure control.
| Parameter | Agency | Value |
| PEL (8-hour TWA) | OSHA | 0.1 ppm (0.4 mg/m³) |
| REL (10-hour TWA) | NIOSH | 0.4 mg/m³ |
| TLV (8-hour TWA) | ACGIH | 0.1 ppm |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter should be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization.
Engineering Controls
-
Ventilation: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
Handling and Storage Procedures
-
Handling:
-
Avoid creating dust when handling the solid material.
-
Use a spatula or other appropriate tools to transfer the powder.
-
Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Follow any specific storage temperature recommendations from the supplier.
-
Spill and Waste Disposal Procedures
-
Spills:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
-
Waste Disposal:
-
Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Experimental Protocols
The following is a representative protocol for the use of this compound as a pre-column derivatization reagent for the HPLC analysis of amino acids.
Materials and Reagents
-
This compound
-
Amino acid standards and samples
-
Phosphate (B84403) buffer (pH 8.0)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector
Derivatization Procedure
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
In a reaction vial, mix the amino acid standard or sample with the phosphate buffer (pH 8.0).
-
Add the this compound solution to the vial.
-
Seal the vial and heat the mixture at approximately 60-70°C for 30-60 minutes.[2][3]
-
After the reaction is complete, cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the HPLC system.
HPLC Analysis
-
Column: A C18 or similar reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: The fluorescent derivatives are detected with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 460 nm.[3]
Visualizations
Experimental Workflow for Amino Acid Analysis using this compound
Caption: Workflow for amino acid derivatization and analysis.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound induces apoptosis via ROS-mediated pathways.
References
- 1. The contribution of reactive oxygen species and p38 mitogen-activated protein kinase to myofilament oxidation and progression of heart failure in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phanquinone in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a heterocyclic orthoquinone with established antiprotozoal activity. Its chemical structure and classification as a quinone suggest potential for broader applications in drug discovery, particularly in oncology, due to the known cytotoxic properties of many quinone-based compounds. The reactivity of the quinone moiety often involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis, making this compound a person of interest for high-throughput screening (HTS) campaigns aimed at identifying novel cytotoxic agents.
These application notes provide a framework for the utilization of this compound in HTS for drug discovery. Due to a notable lack of specific HTS data for this compound in publicly available literature, this document presents model protocols and illustrative data based on the known mechanisms of similar quinone compounds. These protocols are designed for high-throughput formats and can be adapted for the screening and characterization of this compound or libraries of related molecules.
Putative Mechanism of Action
The biological activity of this compound is hypothesized to stem from two primary mechanisms common to quinones:
-
Redox Cycling and ROS Production: this compound can undergo one-electron reductions to form a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This redox cycling leads to a buildup of intracellular ROS, causing oxidative damage to lipids, proteins, and DNA, and triggering apoptotic signaling pathways.
-
Inhibition of S-adenosylhomocysteine hydrolase (SAHH): There is a proposed mode of action for this compound that involves the inhibition of SAHH, an enzyme crucial for the metabolism of S-adenosylhomocysteine. Inhibition of SAHH disrupts cellular methylation reactions, which can affect a wide range of cellular processes and contribute to cytotoxicity.
Applications in High-Throughput Screening
This compound can be integrated into drug discovery workflows in several capacities:
-
As a Library Compound: Included in diverse chemical libraries for primary HTS campaigns against various targets.
-
As a Scaffold for Focused Libraries: Used as a starting point for medicinal chemistry efforts to generate focused libraries of analogues for structure-activity relationship (SAR) studies.
-
As a Positive Control: Employed as a reference compound in assays designed to detect ROS production or apoptosis induction.
It is important to note that quinones are a known class of Pan-Assay Interference Compounds (PAINS), which can exhibit non-specific activity in HTS assays. Therefore, rigorous follow-up studies, including counter-screens and orthogonal assays, are essential to validate any initial screening hits.
Data Presentation
The following tables provide examples of how quantitative data from HTS assays involving this compound could be structured for clear interpretation and comparison.
Table 1: Illustrative Cytotoxicity Profile of this compound in various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method |
| HCT116 | Colon Carcinoma | 5.8 | Resazurin (B115843) Reduction |
| MCF-7 | Breast Adenocarcinoma | 9.2 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 11.5 | Resazurin Reduction |
| Jurkat | T-cell Leukemia | 4.1 | Annexin V/PI Staining |
This data is illustrative and not derived from actual experimental results for this compound.
Table 2: Example Data for this compound-Induced Apoptosis and ROS Production in HCT116 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | ROS Production (Fold Increase vs. Control) |
| Vehicle Control (DMSO) | - | 3.5 ± 0.5 | 1.0 ± 0.1 |
| This compound | 2.5 | 15.2 ± 2.1 | 2.3 ± 0.3 |
| This compound | 5.0 | 38.6 ± 4.5 | 4.1 ± 0.6 |
| This compound | 10.0 | 72.1 ± 6.8 | 7.8 ± 1.2 |
| Staurosporine (1 µM) | - | 88.4 ± 3.2 | N/A |
| H₂O₂ (100 µM) | - | N/A | 9.5 ± 1.5 |
This data is illustrative and not derived from actual experimental results for this compound.
Mandatory Visualization
Caption: Hypothesized pathway of this compound-induced apoptosis.
Caption: General workflow for HTS of cytotoxic compounds like this compound.
Experimental Protocols
The following protocols are optimized for a high-throughput format and can be used to assess the biological activity of this compound.
Protocol 1: High-Throughput Cell Viability Assay (Resazurin Reduction)
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Resazurin solution (0.15 mg/mL in sterile PBS)
-
Positive control (e.g., Doxorubicin)
-
384-well, black, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 1 x 10⁵ cells/mL in complete growth medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the diluted compound to the cell plates. Include wells with vehicle (DMSO) and a positive control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data with the vehicle control as 100% viability and a no-cell control as 0% viability.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: High-Content Apoptosis Assay (Annexin V and Nuclear Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect apoptotic cells. A nuclear stain (e.g., Hoechst 33342) is used to count total cells, and a membrane-impermeable dye (e.g., Propidium Iodide) identifies necrotic cells.
Materials:
-
Cells in culture
-
Complete growth medium
-
This compound
-
Annexin V-FITC, Hoechst 33342, Propidium Iodide (PI)
-
Positive control (e.g., Staurosporine)
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed 2,000 cells per well in 40 µL of medium in a 384-well imaging plate and incubate for 24 hours.
-
Add 10 µL of diluted this compound or controls and incubate for the desired time (e.g., 24 hours).
-
-
Staining:
-
Prepare a staining solution containing Annexin V-FITC, Hoechst 33342, and PI in binding buffer.
-
Add 10 µL of the staining solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Acquire images using a high-content imaging system with appropriate filter sets for each fluorophore.
-
-
Image Analysis:
-
Use image analysis software to segment and identify nuclei (Hoechst channel).
-
Quantify the intensity of Annexin V-FITC and PI staining for each cell.
-
Classify cells as viable (Annexin V-/PI-), apoptotic (Annexin V+/PI-), or necrotic (PI+).
-
Calculate the percentage of apoptotic cells for each treatment.
-
Protocol 3: Intracellular ROS Detection Assay (DCFH-DA)
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells in culture
-
Phenol (B47542) red-free medium
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding:
-
Seed 10,000 cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours.
-
-
Dye Loading:
-
Remove the medium and wash cells once with warm PBS.
-
Add 100 µL of 20 µM DCFH-DA in phenol red-free medium to each well.
-
Incubate for 30-45 minutes at 37°C, 5% CO₂.
-
-
Compound Addition and Measurement:
-
Wash the cells once with warm PBS.
-
Add 100 µL of this compound or controls diluted in phenol red-free medium.
-
Immediately read the fluorescence (kinetic mode) at an excitation of ~485 nm and an emission of ~535 nm for 1-2 hours at 5-minute intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the fluorescence intensity over time for each condition.
-
Calculate the rate of ROS production or the fold increase in fluorescence at a specific time point compared to the vehicle control.
-
Application Note: Quantification of Phanquinone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is an organic compound that has been investigated for its antiprotozoal and bactericidal activities.[1] As with many therapeutic candidates, understanding its pharmacokinetic profile is crucial for drug development. A robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is a prerequisite for such studies. While older methods utilizing gas-liquid chromatography exist, modern drug quantification overwhelmingly relies on the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5]
This application note details a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is designed to be suitable for pharmacokinetic and toxicokinetic studies, offering high sensitivity and a wide dynamic range. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters.
Principle
This method employs a protein precipitation-based extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.[3][6]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 211.1 | 183.1 | 80 | 35 |
| This compound-d4 (IS) | 215.1 | 187.1 | 80 | 35 |
Data Presentation
The method was validated to demonstrate its reliability for the quantification of this compound in human plasma. The following tables summarize the performance characteristics.
Table 4: Calibration Curve Summary
| Analyte | Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 5: Precision and Accuracy (Intra- and Inter-Day)
| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| 1.5 (LQC) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| 75 (MQC) | < 8% | 95 - 105% | < 8% | 95 - 105% |
| 400 (HQC) | < 7% | 95 - 105% | < 7% | 95 - 105% |
Table 6: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 1.5 (LQC) | > 85% | 90 - 110% |
| 400 (HQC) | > 85% | 90 - 110% |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Experimental workflow for this compound quantification.
Caption: MRM logic for this compound detection.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The determination of phanquone in biological material by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for Phanquinone Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is an ortho-quinone compound that has garnered interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells.[1] Like other naphthoquinones, its biological activity is thought to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and the induction of apoptosis.[1][2][3][4] Understanding the dose-dependent effects of this compound is crucial for evaluating its therapeutic potential and elucidating its mechanism of action.
These application notes provide a comprehensive guide for designing and executing experiments to generate a dose-response curve for this compound. The protocols detailed below cover cell viability assays to determine cytotoxic potency (IC50), apoptosis assays to confirm the mode of cell death, and western blot analysis to investigate the impact on key signaling pathways.
Proposed Mechanism of Action of this compound
This compound, as a naphthoquinone, is believed to exert its cytotoxic effects primarily through redox cycling. This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which induce cellular oxidative stress.[2][3][5] This oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[6][7][8] The culmination of these events is the induction of programmed cell death, or apoptosis.[9][10]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Overview
The following workflow provides a logical sequence for investigating the dose-response effects of this compound. It begins with determining the cytotoxic concentration range and progresses to mechanistic studies.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Curve Generation (XTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[11]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
XTT Cell Viability Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM down to 0.1 µM.[12]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.[12]
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's protocol.
-
Add 50 µL of the XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response model) to fit the curve and determine the IC50 value.[13][14]
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol confirms that the observed cytotoxicity is due to apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to Propidium Iodide (PI).[15][16]
Materials:
-
Cells treated with this compound (at concentrations around the IC50) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0.5x IC50, 1x IC50, and 2x IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.[17][18][19]
Materials:
-
Cells treated with this compound (as in Protocol 2).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p65, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash treated cells with cold PBS and lyse with RIPA buffer.[20]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify band intensities. Normalize the intensity of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: this compound Dose-Response on A549 Cell Viability (48h)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 85.7 ± 6.3 |
| 1.0 | 65.1 ± 4.9 |
| 5.0 | 48.9 ± 3.8 |
| 10.0 | 25.3 ± 3.1 |
| 50.0 | 8.1 ± 2.0 |
| 100.0 | 4.5 ± 1.5 |
| IC50 (µM) | 4.8 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (24h)
| Treatment | % Early Apoptosis (Mean ± SD) | % Late Apoptosis/Necrosis (Mean ± SD) |
| Vehicle Control | 3.1 ± 0.8 | 1.5 ± 0.4 |
| This compound (2.5 µM) | 15.4 ± 2.1 | 5.2 ± 1.1 |
| This compound (5.0 µM) | 32.8 ± 3.5 | 12.7 ± 1.9 |
| This compound (10.0 µM) | 45.1 ± 4.2 | 20.3 ± 2.5 |
Table 3: Densitometry Analysis of Western Blot Results
| Treatment | Relative p-p38/p38 Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (2.5 µM) | 2.3 |
| This compound (5.0 µM) | 4.1 |
| This compound (10.0 µM) | 5.8 |
References
- 1. Buy this compound | 84-12-8 | >98% [smolecule.com]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs | Bentham Science [benthamscience.com]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Phanquinone as a Positive Control in Antimalarial Drug Screening
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a potent antimalarial agent belonging to the class of phenanthrolinequinones. Its established mechanism of action, consistent activity against various Plasmodium falciparum strains, and commercial availability make it an excellent positive control for in vitro antimalarial drug screening assays. These application notes provide detailed protocols for the use of this compound and summarize its activity profile.
Mechanism of Action
This compound's antimalarial activity is primarily attributed to its ability to undergo redox cycling within the parasite. This process involves the acceptance of electrons from parasite reductases, such as glutathione (B108866) reductase, forming a semiquinone radical. This radical then reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. The continuous regeneration of the parent quinone and the accumulation of ROS create a state of severe oxidative stress within the parasite, leading to damage of essential biomolecules and ultimately, cell death.[1][2][3] This mechanism is particularly effective as the malaria parasite is already vulnerable to oxidative stress due to the hemoglobin digestion process.[1][2][3]
Data Presentation
The inhibitory activity of this compound and related naphthoquinones against various Plasmodium falciparum strains and their cytotoxicity against human cell lines are summarized below. It is recommended that each laboratory establishes its own IC50 values for this compound against the specific parasite strains and using the particular assay conditions employed.
Table 1: In Vitro Antiplasmodial Activity of this compound and Related Naphthoquinones against Plasmodium falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | K1 (multidrug-resistant) | 27 ± 1 | Chloroquine | 275 ± 12.5 |
| This compound | 3D7 (chloroquine-sensitive) | Data not available | Chloroquine | 22.1 |
| Naphthoquinone derivative | Dd2 (chloroquine-resistant) | 4,500 - 44,500 | Chloroquine | 60 - 160 |
| Quinine | Field Isolates | 354,000 | - | - |
| Mefloquine | Field Isolates | 27,000 | - | - |
Note: IC50 values can vary depending on the assay method, incubation time, and parasite strain. The data presented here are for comparative purposes. It is crucial to determine the IC50 for this compound under your specific experimental conditions.[4][5][6]
Table 2: Cytotoxicity of this compound and Related Compounds against Human Cell Lines
| Compound | Cell Line | CC50 (µM) |
| Naphthoquinone derivatives | MCF-7 (Breast Cancer) | >31 |
| Flavonoids | BALB/3T3 (Murine Fibroblast) | >10 |
| Flavonoids | HLMEC (Human Lung Microvascular Endothelial) | >10 |
Note: CC50 (50% cytotoxic concentration) values are essential for determining the selectivity index (SI = CC50 / IC50) of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.[7][8][9]
Experimental Protocols
The following is a detailed protocol for determining the antiplasmodial activity of test compounds using this compound as a positive control, based on the widely used SYBR Green I-based fluorescence assay.
SYBR Green I-Based Fluorescence Assay for Antimalarial Drug Susceptibility
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.[10][11][12][13][14]
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
Human red blood cells (RBCs)
-
This compound (positive control)
-
Test compounds
-
96-well black, flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
Experimental Workflow:
Caption: A streamlined workflow for the SYBR Green I-based antimalarial assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of this compound and test compounds in complete culture medium in a separate 96-well plate to achieve final concentrations ranging from, for example, 1 nM to 10 µM.
-
Include a drug-free control (vehicle only, e.g., 0.1% DMSO) and a background control (uninfected RBCs).
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Plate Setup:
-
Add 100 µL of the parasite suspension to each well of a 96-well black microplate.
-
Add 100 µL of the diluted compounds and controls to the respective wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate at room temperature.
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in lysis buffer (final working concentration is 2x).
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence (uninfected RBCs) from all wells.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Signaling Pathway and Logical Relationships
This compound's Mechanism of Action: Redox Cycling and Oxidative Stress
Caption: this compound induces parasite death via redox cycling and oxidative stress.
This diagram illustrates the futile cycle where this compound is reduced by parasite enzymes, generating a radical that then reduces molecular oxygen to produce ROS. This cycle continuously consumes the parasite's reducing power (NADPH) and generates high levels of oxidative stress, leading to cellular damage and death.[1][15][16]
References
- 1. Redox and antioxidant systems of the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iddo.org [iddo.org]
- 11. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Phanquinone in Rodent Models
For: Researchers, scientists, and drug development professionals.
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a heterocyclic organic compound that has been investigated for its antiprotozoal and bactericidal activities[1]. As a member of the quinone family, its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and induction of oxidative stress, leading to cellular damage in target organisms[2][3][4]. These properties make this compound a compound of interest for further investigation in various disease models.
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, specifically mice and rats. The following sections offer guidance on vehicle preparation, administration routes, and general experimental design to facilitate reproducible and reliable preclinical research. Due to the limited availability of specific in vivo data for this compound, some of the provided parameters are based on general principles for quinone-like compounds and standard rodent administration procedures. Researchers are strongly advised to conduct initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental context.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₆N₂O₂ | [1] |
| Molar Mass | 210.192 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 295 °C | [1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [5] |
Table 2: Recommended Dosing and Vehicle for In Vivo Rodent Studies (Hypothetical - To Be Determined by Investigator)
| Study Type | Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Frequency |
| Efficacy Study | Mouse | Intraperitoneal (IP) | TBD¹ | Saline with <5% DMSO | Daily |
| Efficacy Study | Mouse | Oral Gavage (PO) | TBD¹ | 0.5% CMC in water | Daily |
| Efficacy Study | Rat | Intraperitoneal (IP) | TBD¹ | Saline with <5% DMSO | Daily |
| Efficacy Study | Rat | Oral Gavage (PO) | TBD¹ | 0.5% CMC in water | Daily |
| Pharmacokinetic | Mouse/Rat | Intravenous (IV), IP, PO | TBD¹ | Vehicle dependent | Single dose |
| Toxicology (LD50) | Mouse/Rat | IP, PO | TBD¹ | Vehicle dependent | Single dose |
¹TBD (To Be Determined): Researchers must conduct pilot studies to establish effective and non-toxic dose ranges.
Table 3: Maximum Recommended Administration Volumes for Rodents
| Species | Route | Maximum Volume (ml/kg) | Needle Gauge |
| Mouse | IP | 10 | 25-27 G[6] |
| Mouse | PO | 10 | 18-20 G[7][8] |
| Rat | IP | 10 | 23-25 G[6] |
| Rat | PO | 10-20 | 16-20 G[8] |
Experimental Protocols
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Vehicle Preparation
The choice of vehicle is critical for compounds with poor water solubility like this compound.
-
For Intraperitoneal (IP) Injection:
-
Dissolve this compound in 100% Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO does not exceed 5% to avoid toxicity. [9]
-
Vortex the solution thoroughly to ensure it is clear and homogenous. Warm the solution to room temperature before injection to minimize discomfort to the animal[6][10].
-
-
For Oral Gavage (PO):
-
Suspend this compound powder in a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water[9].
-
Use a sonicator or a high-speed homogenizer to create a uniform and stable suspension.
-
Prepare this suspension fresh daily to ensure consistent dosing.
-
Administration Protocols
-
Animal Restraint: Gently restrain the mouse or rat to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail[10]. For rats, a two-person technique or wrapping in a towel may be more appropriate[6].
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[6].
-
Injection:
-
Disinfect the injection site with an alcohol swab.
-
Use a 25-27 gauge needle for mice or a 23-25 gauge needle for rats[6].
-
Tilt the animal's head slightly downwards.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity[6][10].
-
Gently aspirate to ensure no blood (indicating vessel puncture) or yellow fluid (indicating bladder puncture) is drawn. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for several minutes for any signs of distress or adverse reactions[10].
-
-
Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume is 10 ml/kg[7].
-
Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle. For mice, an 18-20 gauge needle is appropriate, while a 16-20 gauge needle is suitable for rats[7][8].
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle to prevent perforation of the esophagus or stomach[7][11].
-
Administration:
-
Properly restrain the animal, ensuring the head and neck are in a straight line to facilitate passage of the needle into the esophagus[8].
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate.
-
Allow the animal to swallow the needle as it is advanced smoothly into the esophagus to the predetermined depth. Do not force the needle if resistance is met [7].
-
Slowly administer the this compound suspension.
-
-
Post-Administration:
Visualizations
Proposed Mechanism of Action of this compound
The diagram below illustrates the hypothesized signaling pathway for this compound, based on the known mechanisms of other quinone compounds which primarily involve the induction of oxidative stress.
Caption: Hypothesized redox cycling and ROS generation by this compound.
General Experimental Workflow for In Vivo Efficacy Study
The following workflow outlines the key steps in designing and executing an in vivo study to evaluate the efficacy of this compound in a rodent disease model.
Caption: General workflow for a rodent efficacy study.
Decision Tree for Route of Administration
This diagram provides a logical framework for selecting the appropriate administration route for this compound based on experimental goals.
Caption: Decision tree for selecting an administration route.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs | Bentham Science [benthamscience.com]
- 4. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Phanquinone-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a quinone-containing compound that has garnered interest for its potential therapeutic activities, which are linked to its ability to induce DNA damage in target cells. Understanding the extent and nature of this DNA damage is crucial for elucidating its mechanism of action, evaluating its efficacy, and assessing its safety profile in drug development. This document provides detailed application notes and protocols for key techniques used to measure this compound-induced DNA damage.
This compound, like other quinone compounds, is thought to induce DNA damage through two primary mechanisms: the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[1][2] ROS can lead to oxidative DNA damage, including single- and double-strand breaks, while the electrophilic nature of the quinone moiety facilitates covalent binding to DNA bases, forming adducts that can disrupt DNA replication and transcription.[3][4]
Key Techniques for Measuring DNA Damage
Several robust methods are available to quantify and characterize the DNA damage induced by this compound. The choice of technique depends on the specific type of damage being investigated.
Single-Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive and versatile method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.[5][6][7]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.[6]
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a negative (vehicle) control and a positive control (e.g., methyl methanesulfonate).[8]
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 2 x 10^4 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 70 µL of 1% low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 5 minutes.[9]
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.[10]
-
-
Alkaline Unwinding and Electrophoresis:
-
Wash the slides three times with distilled water.
-
Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.[10]
-
Apply a voltage of 25 V and adjust the current to approximately 300 mA for 30 minutes.[9]
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5) at 4°C.[9]
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Gold or Propidium Iodide).
-
-
Visualization and Analysis:
Data Presentation:
While specific data for this compound is limited in the public domain, the following table illustrates how data from a Comet assay with a similar quinone compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), can be presented.[12]
| Treatment Group | Concentration (µg/mL) | Exposure Time (h) | % Tail DNA (Mean ± SD) |
| Vehicle Control | 0 | 2 | 10.0 ± 1.5 |
| 4NQO | 0.125 | 2 | 28.9 ± 4.3 |
| 4NQO + Fpg* | 0.125 | 2 | 63.2 ± 9.4 |
| 4NQO | 0.5 | 2 | 74.0 ± 11.1 |
*Fpg (formamidopyrimidine DNA glycosylase) is used to detect oxidized purine (B94841) bases.[12]
γ-H2AX Foci Formation Assay
This assay is a highly specific and sensitive method for detecting DNA double-strand breaks (DSBs).[7][13]
Principle: Following the induction of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX.[14] These phosphorylated histones accumulate at the site of the break, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy or flow cytometry.[14][15] Each focus is thought to represent a single DSB.[14]
Experimental Protocol: Immunofluorescence Staining of γ-H2AX Foci
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and count the number of γ-H2AX foci per nucleus. A cell is typically considered positive if it has more than 5-10 foci. Analyze at least 100 cells per condition.
-
Data Presentation:
The following table provides an example of how to present data from a γ-H2AX foci formation assay.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Average Number of Foci per Cell (Mean ± SD) |
| Vehicle Control | 0 | 4 | 2.1 ± 0.8 |
| This compound | 1 | 4 | 15.7 ± 3.2 |
| This compound | 5 | 4 | 42.3 ± 6.1 |
| This compound | 10 | 4 | 78.9 ± 9.5 |
Detection of DNA Adducts
This compound can form covalent adducts with DNA bases. Detecting and quantifying these adducts provides direct evidence of its interaction with DNA.[3][16]
Principle: Several techniques can be used to detect DNA adducts, including ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18] ³²P-postlabeling is highly sensitive for unknown adducts, while LC-MS/MS provides structural information and accurate quantification if the adduct structure is known.[18][19]
Experimental Protocol: ³²P-Postlabeling Assay (Conceptual Overview)
-
DNA Isolation and Digestion:
-
Expose cells or animals to this compound.
-
Isolate genomic DNA and purify it to remove any contaminants.
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment and Labeling:
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the radioactivity of the adduct spots to determine the relative adduct levels.
-
Data Presentation:
Data from a ³²P-postlabeling assay can be presented as follows, based on studies with o-phenylhydroquinone.[3]
| Treatment Group | Concentration (µM) | Exposure Time (h) | Relative Adduct Level (adducts / 10⁷ nucleotides) |
| Vehicle Control | 0 | 8 | Not Detected |
| o-phenylhydroquinone | 25 | 8 | 0.26 |
| o-phenylhydroquinone | 100 | 8 | 1.15 |
| o-phenylhydroquinone | 500 | 8 | 2.31 |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
This compound-induced DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). This pathway aims to arrest the cell cycle to allow for DNA repair, or to induce apoptosis if the damage is too severe.[20][21]
Caption: this compound-induced DNA Damage Response (DDR) pathway.
Experimental Workflow for Assessing this compound Genotoxicity
The following workflow outlines a logical sequence of experiments to characterize the DNA-damaging effects of this compound.
Caption: Workflow for this compound genotoxicity assessment.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to investigate and quantify this compound-induced DNA damage. By employing a combination of methods such as the Comet assay, γ-H2AX foci formation, and DNA adduct detection, it is possible to build a detailed profile of the genotoxic effects of this compound. This information is invaluable for understanding its mechanism of action, optimizing its therapeutic potential, and ensuring its safe development as a potential drug candidate.
References
- 1. Cytotoxicity and DNA damage induced by 1, 4-benzoquinone in v79 Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxidative activation of o-phenylhydroquinone leads to the formation of DNA adducts in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p-benzoquinone DNA adducts derived from benzene are highly mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
- 7. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 9. neb.com [neb.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Mechanism(s) of DNA Damage Induced by 4-Monochlorobiphenyl (PCB3) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,4-Naphthoquinone (CNN1) Induces Apoptosis through DNA Damage and Promotes Upregulation of H2AFX in Leukemia Multidrug Resistant Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Phanquinone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a quinone-based compound with potential therapeutic applications, including anticancer and antiprotozoal activities.[1][2] Like many quinone derivatives, its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to cellular stress, activation of specific signaling pathways, and ultimately, apoptosis.[3][4] These application notes provide a comprehensive guide for utilizing cell culture models to investigate the cytotoxic and signaling pathway modulatory effects of this compound.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for studying the effects of this compound. Based on studies of structurally related quinone compounds, a variety of cancer cell lines have shown sensitivity and are therefore recommended for initial screening and mechanistic studies.[5][6][7]
Recommended Human Cancer Cell Lines:
The choice of cell line may be guided by the specific research question. For instance, leukemia and certain breast cancer cell lines have demonstrated high sensitivity to some quinones.[3][6] It is also advisable to include a non-cancerous cell line (e.g., KMST-6) to assess selective toxicity.[3]
Data Presentation: Cytotoxicity of Quinone Analogs
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic effects of structurally related naphthoquinone and anthraquinone (B42736) compounds against various cancer cell lines. This data provides a reference for the expected potency of quinone-based compounds.
| Compound Class | Compound Name | Cell Line | IC50 (µM) | Reference |
| Naphthoquinone | Naphthazarin | Various | 0.16 - 1.7 | [9] |
| Naphthoquinone | Alkannin | MDA-MB-468 | 0.63 | [6] |
| Naphthoquinone | Alkannin | MCF-7 | 0.42 | [6] |
| Naphthoquinone | Juglone | MDA-MB-468 | 5.63 | [6] |
| Naphthoquinone | AMNQ | HepG2 | 0.79 | [8] |
| Anthraquinone | Aloe-emodin | MDA-MB-468 | 19.2 | [6] |
| Anthraquinone | Doxorubicin | MDA-MB-468 | 0.01 | [6] |
| Quinone Derivative | ABQ-3 | HCT-116 | 5.22 | [7] |
| Quinone Derivative | ABQ-3 | MCF-7 | 7.46 | [7] |
Signaling Pathways Implicated in this compound's Mechanism of Action
The primary mechanism of action for many quinone compounds is the induction of oxidative stress through the generation of ROS. This leads to the activation of several downstream signaling pathways that culminate in apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on cancer cells.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation for Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[12][13]
-
Solubilization: Add 100-150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10][12]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[10]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
This compound-treated and control cells in a 24-well plate
-
DCFH-DA (10 mM stock solution in DMSO)[14]
-
Serum-free cell culture medium (e.g., DMEM)
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.[14]
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[14][15]
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14][16]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[14]
-
Fluorescence Measurement:
-
Microscopy: Add 500 µL of PBS to each well and immediately capture fluorescent images using a fluorescence microscope with a GFP/FITC filter set.[14]
-
Microplate Reader: After washing, lyse the cells and measure the fluorescence intensity in a black 96-well plate at an excitation of ~485 nm and an emission of ~535 nm. Normalize the fluorescence intensity to the total protein concentration of each sample.[14][16]
-
Protocol 3: Western Blot Analysis of MAPK Signaling
This protocol is for detecting the phosphorylation status of key proteins in the p38 and JNK signaling pathways.
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[1]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[1]
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish cell populations as follows:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 4. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detoxification ability and toxicity of quinones in mouse and human tumor cell lines used for anticancer drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioquochem.com [bioquochem.com]
- 16. abcam.cn [abcam.cn]
- 17. benchchem.com [benchchem.com]
- 18. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Spectrophotometric Assay for Determining Phanquinone's Redox Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione) is a quinone-containing compound that has been investigated for its antiprotozoal and bactericidal properties. Quinones are known to be redox-active molecules, capable of participating in electron transfer reactions. This redox activity is often central to their biological effects. A reliable method for quantifying the redox activity of this compound is essential for understanding its mechanism of action and for the development of potential therapeutic agents.
These application notes describe a detailed protocol for a spectrophotometric assay to determine the redox activity of this compound. The assay is based on the principle of NADH oxidation, a common and robust method for assessing the electron-accepting capacity of quinones and other redox-cycling compounds.[1][2][3]
Principle of the Assay
The assay quantifies the ability of this compound to act as an electron acceptor. In this reaction, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) serves as the electron donor. This compound catalyzes the oxidation of NADH to NAD+. This conversion can be monitored spectrophotometrically because NADH strongly absorbs light at 340 nm, whereas NAD+ does not.[4] The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH oxidation and thus reflects the redox activity of this compound.
The reaction is as follows:
NADH + this compound → NAD⁺ + Reduced this compound
The activity is determined by measuring the rate of disappearance of NADH, using its molar extinction coefficient at 340 nm (ε = 6220 M⁻¹cm⁻¹).[5][6][7]
Caption: Chemical principle of the this compound redox activity assay.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 210.19 g/mol )
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
UV-Vis Spectrophotometer (capable of kinetic measurements at 340 nm)
-
Quartz or UV-transparent cuvettes (1 cm path length)
-
Calibrated micropipettes
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.4): Prepare a solution of 50 mM potassium phosphate buffer and adjust the pH to 7.4 using potassium hydroxide (B78521) (KOH) or phosphoric acid (H₃PO₄).
-
10 mM this compound Stock Solution: Dissolve 2.10 mg of this compound in 1 mL of DMSO. Store protected from light. Note: Due to the poor aqueous solubility of this compound, a DMSO stock is necessary. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting the reaction kinetics.
-
10 mM NADH Stock Solution: Dissolve 7.09 mg of NADH in 1 mL of 50 mM Potassium Phosphate Buffer (pH 7.4). Prepare this solution fresh on the day of the experiment and keep it on ice.
Assay Protocol
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm. Set the temperature of the cuvette holder to 25°C.
-
Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture as described in Table 1. The total volume of the reaction is 1.0 mL.
Table 1: Reaction Mixture Components
Component Volume Final Concentration 50 mM Potassium Phosphate Buffer (pH 7.4) 960 µL 48 mM 10 mM NADH Stock Solution 20 µL 200 µM Test Compound (this compound dilutions in DMSO) 10 µL Variable (e.g., 1-50 µM) | DMSO (for control) | 10 µL | 1% |
-
Assay Procedure: a. Add the potassium phosphate buffer and NADH solution to the cuvette. b. Add 10 µL of DMSO (for the blank/control) or the appropriate this compound dilution. c. Mix the solution by gently pipetting up and down or by inverting the cuvette (with a cap). Avoid introducing air bubbles. d. Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 340 nm. e. Record the absorbance every 15 seconds for a total of 5 minutes.
Caption: Experimental workflow for the spectrophotometric assay.
Data Presentation and Analysis
The raw data will consist of absorbance readings over time. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
Example Data
The following table shows representative data for the change in absorbance at 340 nm over time for different concentrations of this compound.
Table 2: Absorbance (340 nm) Readings Over Time
| Time (s) | Control (0 µM this compound) | 10 µM this compound | 25 µM this compound | 50 µM this compound |
| 0 | 1.205 | 1.203 | 1.206 | 1.204 |
| 15 | 1.204 | 1.185 | 1.160 | 1.114 |
| 30 | 1.204 | 1.168 | 1.115 | 1.025 |
| 45 | 1.203 | 1.150 | 1.070 | 0.935 |
| 60 | 1.203 | 1.132 | 1.024 | 0.846 |
| 75 | 1.202 | 1.114 | 0.979 | 0.756 |
| 90 | 1.202 | 1.096 | 0.933 | 0.667 |
Calculation of this compound Activity
-
Calculate the rate of absorbance change (ΔA/min): For each this compound concentration, plot absorbance vs. time (in minutes). Determine the slope of the initial linear portion of the curve. This slope is the rate of reaction in absorbance units per minute (ΔA/min).
-
Calculate the rate of NADH consumption: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of concentration change.
Activity (µmol/min/mL) = (ΔA / min) / εL*
Where:
Table 3: Summary of this compound Redox Activity
| This compound Conc. (µM) | Rate (ΔA/min) | Activity (nmol NADH oxidized/min/mL) |
| 0 | 0.002 | 0.32 |
| 10 | 0.071 | 11.41 |
| 25 | 0.182 | 29.26 |
| 50 | 0.358 | 57.56 |
Note: The activity in the control reaction should be subtracted from the sample activities to account for any background NADH degradation.
Troubleshooting
-
High background NADH degradation (in control): Ensure the buffer pH is stable and free of contaminants. Prepare NADH solution fresh.
-
Non-linear reaction rate: This may occur if substrate (NADH) is depleted rapidly. If the curve flattens quickly, consider using a lower concentration of this compound or a higher initial concentration of NADH.
-
Precipitation in the cuvette: The final concentration of DMSO should not exceed 1%. If precipitation of this compound is observed, lower the tested concentrations.
References
- 1. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of NAD(P)H dehydrogenase (quinone) Using Spectrophotometric Assays [creative-enzymes.com]
- 3. NADH oxidation by quinone electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Solved I. The molar extinction coefficient of NADH at 340 | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
Troubleshooting & Optimization
Technical Support Center: Phanquinone Solubility and Handling for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Phanquinone for consistent and reliable results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and sparingly soluble in water and alcohol.[1] For cell-based assays, preparing a concentrated stock solution in high-purity DMSO is the recommended starting point.
Q2: I'm observing precipitation when I dilute my this compound stock solution in the cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher but non-toxic concentration may be necessary to maintain solubility. It is crucial to determine the maximum DMSO tolerance of your specific cell line with a vehicle control experiment.
-
Rapid Dilution and Mixing: Add the this compound-DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration.
-
Lower the Final this compound Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final assay medium. Consider testing a lower concentration range.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell line-dependent. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells, especially for long-term exposure assays.
-
0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines for standard assay durations.
-
> 0.5% DMSO: The risk of off-target effects and cytotoxicity increases. Always perform a vehicle control to assess the impact of DMSO on your specific cells and assay.
Q4: Are there alternative methods to improve this compound's aqueous solubility?
Yes, if DMSO alone is insufficient, you can explore these options:
-
Co-solvents: Using a small percentage of another organic solvent, such as ethanol, in combination with DMSO might improve solubility. However, the total organic solvent concentration should be kept at a non-toxic level.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations can help to create micelles that encapsulate the compound and increase its apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (Specific quantitative data not readily available) | [2] |
| This compound | Hot Methanol | ~667 mg/mL (1 g in ~1.5 mL) | [2] |
| This compound | Water | Sparingly soluble | [1] |
| This compound | Alcohol | Sparingly soluble | [1] |
| 1,4-Benzoquinone | DMSO | ~30 mg/mL | [3] |
| 1,4-Benzoquinone | Ethanol | ~10 mg/mL | [3] |
| 9,10-Phenanthrenequinone | DMSO | 10 mg/mL (48.03 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility limits).
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Method A (Direct Dilution): While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Method B (Serial Dilution): Prepare a series of intermediate dilutions of the stock solution in the cell culture medium before making the final dilution.
-
-
Mixing: Mix the final working solution thoroughly by gentle inversion or swirling.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation.
Visualizing Experimental and Signaling Pathways
Experimental Workflow
Plausible Signaling Pathways Affected by this compound (Based on Analogy to other Quinones)
Quinone compounds, structurally similar to this compound, are known to induce cellular cytotoxicity through the generation of Reactive Oxygen Species (ROS).[5][6][7][8][9][10][11] This oxidative stress can, in turn, modulate several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
References
- 1. This compound [drugfuture.com]
- 2. Buy this compound | 84-12-8 | >98% [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phanquinone concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phanquinone. The information is designed to help optimize experimental concentrations to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a 4,7-phenanthroline-5,6-dione, is an organic compound that has been investigated for its antiprotozoal and bactericidal activities.[1] Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[2] This redox activity can disrupt cellular processes and induce apoptosis. Additionally, like other quinones, this compound may exert its effects by alkylating essential macromolecules.[2]
Q2: What are the common off-target effects associated with this compound and other quinones?
The primary cause of off-target effects for quinone compounds like this compound is their redox-cycling capability, which leads to the production of ROS. This can result in generalized cellular damage and activation of various stress-response signaling pathways, such as the JNK and p38 MAPK pathways.[3][4] Furthermore, quinones can react with cellular nucleophiles, leading to non-specific protein modification and enzyme inhibition. Identifying specific off-target proteins often requires advanced techniques like chemical proteomics.[5][6]
Q3: How do I determine a starting concentration for my in vitro experiments with this compound?
For novel compounds or when specific data is unavailable for a particular cell line, it is recommended to start with a broad dose-response experiment. A typical starting range for quinone compounds in cancer cell lines can be from 0.1 µM to 100 µM.[7][8][9] The half-maximal inhibitory concentration (IC50) values for similar naphthoquinones against various cancer cell lines often fall within the low micromolar range.[7][8]
Q4: What are the key considerations for preparing and storing this compound solutions?
This compound is a yellow solid.[1] For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and store it at -20°C or -80°C, protected from light.[10][11] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results | - Inconsistent cell seeding density- Pipetting errors- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Visually inspect for precipitation; consider preparing fresh dilutions or slightly increasing the solvent concentration (while staying within non-toxic limits).[12] |
| No significant cytotoxicity observed | - Concentration too low- Cell line is resistant- Compound degradation | - Perform a wider dose-response study with higher concentrations.- Try a different cell line.- Prepare fresh stock and working solutions. |
| High background in colorimetric/fluorometric assays | - Contamination of cell cultures- Compound interferes with the assay reagents | - Regularly check for and treat mycoplasma contamination.- Run a control with this compound in cell-free media to check for direct reaction with the assay reagents. |
| Unexpected morphological changes in cells | - Off-target effects- Solvent toxicity | - Lower the concentration of this compound.- Ensure the final solvent concentration is below the toxic threshold for your specific cell line. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of IC50 values for various structurally related naphthoquinones against different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthazarin | Various cancer cell lines | 0.16 - 1.7 | [7] |
| 2-(chloromethyl)quinizarin | Various cancer cell lines | 0.15 - 6.3 | [7] |
| A synthetic naphthoquinone (CNFD) | MCF-7 (human breast adenocarcinoma) | 3.06 (24h), 0.98 (48h) | [3] |
| Plastoquinone analogue (AQ-12) | HCT-116 (human colorectal carcinoma) | 5.11 | [9] |
| Plastoquinone analogue (AQ-12) | MCF-7 (human breast adenocarcinoma) | 6.06 | [9] |
| Amide anthraquinone (B42736) derivative (8a) | HCT116 (human colorectal carcinoma) | 17.80 µg/mL | [4][13] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[14][15][16][17][18]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways affected by this compound.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway | MDPI [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. atcc.org [atcc.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Strategies to Prevent the Degradation of Phanquinone in Solution
For researchers, scientists, and drug development professionals utilizing Phanquinone, ensuring its stability in solution is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to this compound degradation.
Troubleshooting Guide
This compound in solution is susceptible to degradation, primarily through oxidation and hydrolysis, which can be accelerated by factors such as light, heat, and suboptimal pH. Below is a guide to troubleshoot common issues encountered during its handling and storage.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the ortho-quinone structure. | Store solutions in amber or opaque containers to protect from light.[1] Purge the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. Prepare fresh solutions before use whenever possible. |
| Precipitate Formation | Degradation products may have lower solubility. pH of the solution may have shifted, affecting this compound solubility. | Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE) before use. Ensure the pH of the solution is maintained within the optimal range (see FAQs). |
| Loss of Potency/Activity | Chemical degradation of the active this compound molecule. | Optimize solution pH (acidic conditions are generally more stable). Add antioxidants (e.g., ascorbic acid, BHT) to the solution. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics. |
| Inconsistent Experimental Results | Variable degradation of this compound stock solutions between experiments. | Implement a strict protocol for solution preparation and storage. Use a validated stability-indicating HPLC method to check the purity of the solution before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, an ortho-quinone, is primarily degraded through oxidation and hydrolysis. Key factors that accelerate its degradation include:
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate oxidative degradation pathways.[1]
-
Presence of Oxygen: Molecular oxygen can directly react with the quinone moiety, leading to oxidized byproducts.
-
pH of the Solution: this compound's stability is highly pH-dependent. Alkaline conditions can catalyze hydrolytic degradation of the phenanthroline ring system.[2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes.
-
Presence of Metal Ions: Transition metal ions can act as catalysts in oxidation reactions.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific quantitative data for this compound is limited in publicly available literature, ortho-quinones are generally more stable in acidic to neutral conditions. For instance, the related compound thymoquinone (B1682898) shows minimal degradation at acidic pH, with stability decreasing as the pH becomes more alkaline.[2] It is recommended to maintain the pH of this compound solutions below 7. For initial studies, a buffer at pH 3-5 is a reasonable starting point. The redox potential of 1,10-phenanthroline-5,6-dione, a similar compound, is also strongly dependent on proton concentration, indicating pH is a critical factor in its stability.[3]
Q3: What types of antioxidants can be used to stabilize this compound solutions, and at what concentration?
A3: Antioxidants that can scavenge free radicals are effective in preventing the oxidative degradation of quinones. Commonly used antioxidants include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can effectively reduce quinones and scavenge reactive oxygen species. A starting concentration of 0.01% to 0.1% (w/v) can be tested.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvent systems. Typical concentrations range from 0.01% to 0.05% (w/v). In a study on the oxidative stability of polyethylene, BHT was shown to impart high oxidation resistance.[4]
-
Trolox (a water-soluble derivative of Vitamin E): Another effective radical scavenger.
The optimal concentration of the antioxidant should be determined experimentally, as excessive amounts can sometimes interfere with downstream applications.
Q4: How should I prepare and store my this compound stock solutions?
A4: To maximize the stability of your this compound stock solutions, follow these steps:
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, use a buffer with a slightly acidic pH (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 3-5).
-
Inert Atmosphere: Before dissolving the this compound, purge the solvent and the vial with an inert gas like nitrogen or argon for several minutes to remove dissolved oxygen.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Temperature Control: Store the stock solution at a low temperature, such as 2-8 °C for short-term storage or -20 °C for long-term storage.
-
Antioxidant Addition: Consider adding a suitable antioxidant at an optimized concentration.
-
Fresh Preparation: Ideally, prepare fresh solutions for each experiment to ensure consistency and minimize the impact of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a vial containing the stock solution in an oven at 70°C for 48 hours.
- Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period. Wrap a control sample in aluminum foil.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
- Analyze the samples using the stability-indicating HPLC method described in Protocol 2.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Calculate the percentage degradation of this compound.
- Identify and quantify any major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This HPLC method is suitable for quantifying this compound and separating it from its potential degradation products.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of an aqueous 10mM phosphate buffer (pH 3.05) and acetonitrile (85:15, v/v) containing 0.1% triethylamine. The pH should be adjusted with orthophosphoric acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 254 nm.[5]
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure that degradation product peaks do not interfere with the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range (e.g., 0.05–1.50 mg/mL) and generate a calibration curve.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Addressing batch-to-batch variability of Phanquinone powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Phanquinone powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound, with the chemical formula C₁₂H₆N₂O₂, is an orthoquinone derived from 4,7-phenanthroline.[1][2][3] It is a yellow solid with a melting point of 295°C.[1] In research, it is investigated for its antiprotozoal and bactericidal activities.[1][2] It also serves as a derivatization reagent for amino acids in analytical chemistry.[4]
Q2: What are the common causes of batch-to-batch variability in this compound powder?
Batch-to-batch variability in this compound powder can stem from several factors inherent to its manufacturing and handling:
-
Physicochemical Properties: Variations in particle size distribution, crystal structure (polymorphism), and surface properties can significantly impact the powder's behavior.[5][6][7][8]
-
Purity Profile: The presence of residual solvents from the synthesis process can alter the powder's properties and biological activity.[9][10][11]
-
Environmental Factors: this compound is sensitive to light and air, and degradation can occur if not stored properly, leading to inconsistencies.[4]
Q3: How can I assess the quality and consistency of a new batch of this compound?
A comprehensive quality assessment of each new batch is crucial. We recommend a panel of analytical tests to ensure consistency:
-
Identity and Purity: Confirm the chemical identity and purity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Physicochemical Characterization: Analyze particle size distribution, polymorphism, and moisture content.
-
Residual Solvent Analysis: Quantify any remaining solvents from the manufacturing process.
Q4: What are the recommended storage conditions for this compound powder?
To minimize degradation and maintain consistency, this compound powder should be stored in a dry, dark environment.[4] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound powder, potentially arising from batch-to-batch variability.
| Observed Issue | Potential Cause (Batch-to-Batch Variability Related) | Recommended Action |
| Inconsistent solubility or dissolution rates | Differences in particle size distribution or crystalline form (polymorphism). Smaller particles and certain polymorphs can exhibit different solubility profiles.[7][12] | 1. Perform particle size analysis on different batches. 2. Use X-ray Powder Diffraction (XRPD) to check for polymorphism. 3. If variability is confirmed, consider micronization for a more uniform particle size or source this compound with a consistent polymorphic form. |
| Variable biological activity in cell-based assays | 1. Purity differences: Even minor impurities can affect biological outcomes. 2. Degradation: Exposure to light or air may have occurred in one batch more than another. 3. Residual Solvents: Different levels of residual solvents can impact cellular responses.[9] | 1. Re-evaluate the purity of each batch using a high-resolution chromatographic method. 2. Protect all batches from light and handle under an inert atmosphere where possible. 3. Request a certificate of analysis with detailed residual solvent information from the supplier. |
| Poor powder flowability and handling issues | Variations in particle shape, size, and surface properties.[6] | 1. Characterize the powder's flow properties using techniques like angle of repose or shear cell analysis. 2. If poor flow is consistent, consider adding a glidant to your formulation, ensuring it is compatible with your experimental setup. |
| Unexpected color variation between batches | This compound is a yellow solid.[1] Darker coloration may indicate the presence of oxidation or degradation products. | 1. Visually inspect each batch upon arrival. 2. If significant color differences are observed, re-test the purity of the darker batch to check for degradation products. |
Experimental Protocols
1. Particle Size Distribution Analysis by Laser Diffraction
This method is used to determine the size distribution of this compound particles, a critical parameter affecting solubility and dissolution rates.[13][14][15]
-
Instrumentation: A laser diffraction particle size analyzer.
-
Dispersant: Select a suitable non-solvent for this compound in which it is poorly soluble to ensure particle dispersion without dissolution.
-
Procedure:
-
Prepare a suspension of the this compound powder in the dispersant.
-
Sonicate the suspension to break up agglomerates.
-
Introduce the sample into the analyzer and measure the particle size distribution.
-
Repeat the measurement for each batch and compare the distributions, paying attention to D10, D50, and D90 values.[13]
-
2. Polymorph Screening by X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique to identify the crystalline form of this compound, as different polymorphs can have different physical properties.[7][16][17]
-
Instrumentation: An X-ray powder diffractometer.
-
Sample Preparation: Gently pack the this compound powder into the sample holder.
-
Procedure:
-
Acquire the XRPD pattern of the sample over a relevant 2θ range.
-
Compare the diffractograms of different batches.
-
Significant differences in peak positions and intensities indicate the presence of different polymorphs.
-
3. Residual Solvent Analysis by Headspace Gas Chromatography (GC)
This protocol is for the detection and quantification of volatile organic compounds that may remain from the synthesis process.[9][10][11][18][19]
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Diluent: A high-boiling point solvent in which this compound is soluble, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Accurately weigh a sample of this compound powder into a headspace vial.
-
Add the diluent and seal the vial.
-
Incubate the vial at a specific temperature to allow volatile solvents to partition into the headspace.
-
Inject an aliquot of the headspace into the GC and analyze.
-
Quantify the residual solvents by comparing peak areas to those of a certified reference standard.
-
| Parameter | Typical Value/Range | Analytical Technique |
| Appearance | Yellow solid | Visual Inspection |
| Melting Point | 295°C (decomposes)[20] | Capillary Melting Point Apparatus |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Particle Size (D50) | Batch-specific (should be consistent) | Laser Diffraction |
| Residual Solvents | As per ICH Q3C guidelines | Headspace Gas Chromatography (GC) |
Signaling Pathways
Disclaimer: The following signaling pathway information is based on studies of structurally related quinone compounds, such as naphthoquinones, and may not have been directly validated for this compound.
Quinones are known to induce cellular responses through the generation of reactive oxygen species (ROS) and interaction with key signaling proteins.[21][22]
1. Oxidative Stress and Nrf2 Activation
This compound, like other quinones, may undergo redox cycling, leading to the production of ROS. This can trigger the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: this compound-induced Nrf2 antioxidant response pathway.
2. MAPK/ERK and JNK/p38 Signaling
ROS generated by quinone compounds can activate various mitogen-activated protein kinase (MAPK) pathways, including the ERK and JNK/p38 pathways, which are involved in cell proliferation, differentiation, and apoptosis.[21]
Caption: Potential activation of MAPK pathways by this compound.
3. Troubleshooting Workflow for Inconsistent Experimental Results
When faced with variability in experimental outcomes, a systematic approach can help identify the root cause.
Caption: Systematic workflow for troubleshooting batch variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 84-12-8 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry - AstrinexLab WEB [astrinexlab.com]
- 7. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. halolabs.com [halolabs.com]
- 14. Particle size analysis in pharmaceutics: principles, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. particle.dk [particle.dk]
- 18. ptfarm.pl [ptfarm.pl]
- 19. almacgroup.com [almacgroup.com]
- 20. phanquone | 84-12-8 [chemicalbook.com]
- 21. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Phanquinone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Phanquinone.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high efficacy in in-vitro enzyme assays but fails in cell-based assays. What could be the reason?
A2: This discrepancy often arises from factors not present in a purified enzyme assay. The most likely reasons are:
-
Efflux Pumps: The compound may be a substrate for one or more cellular efflux pumps that actively remove it from the cell, preventing it from reaching a high enough intracellular concentration to be effective.[1]
-
Compound Stability: The compound might be unstable in the cellular environment or could be enzymatically modified by the cells into an inactive form.[1]
-
Cellular Microenvironment: The complex intracellular environment, including pH and the presence of other molecules, can influence the compound's activity.
Q2: I am observing a decrease in cell viability at low concentrations of this compound, but at higher concentrations, the viability seems to increase or plateau. What could explain this biphasic or paradoxical effect?
A2: This is a known phenomenon with some bioactive compounds and can be attributed to several factors:
-
Receptor Downregulation: At high concentrations, the target receptor for this compound might be downregulated, leading to a diminished response.
-
Activation of Pro-survival Pathways: High concentrations of a stress-inducing compound can sometimes trigger pro-survival signaling pathways, counteracting the cytotoxic effects.
-
Assay Interference: At higher concentrations, the compound may interfere with the assay itself. For example, it might precipitate out of solution or directly react with the assay reagents.
Q3: The IC50 value I'm obtaining for this compound is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line Specificity: The sensitivity to a compound can vary significantly between different cell lines.
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout.
-
Growth Medium Composition: Components in the cell culture medium can interact with the compound.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.[2]
Q4: I am seeing high variability between my replicate experiments with this compound. What are the potential sources of this inconsistency?
A4: High variability in bioassay results can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility. Key sources of variation include:
-
Inoculum Preparation: Inconsistent cell numbers in the inoculum can lead to significant differences in growth and, consequently, in the measured effect of this compound.
-
Environmental Conditions: Fluctuations in incubation temperature, humidity, and CO2 levels can affect cell growth rates and sensitivity to the compound.
-
Media Preparation: Variations in the composition, pH, or volume of the growth medium can influence both cell growth and the bioavailability of this compound.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound can lead to incorrect final concentrations in the assay plates, directly impacting the dose-response curve.
Troubleshooting Guides
Scenario 1: Unexpectedly Low Cytotoxicity in a Cell Viability Assay (e.g., MTT Assay)
| Observation | Potential Cause | Suggested Solution |
| No significant decrease in cell viability even at high this compound concentrations. | Drug Inactivity: this compound may have degraded due to improper storage or handling. | 1. Use a fresh stock of this compound. 2. Verify the concentration and purity of the stock solution. |
| Cell Line Resistance: The chosen cell line may be resistant to this compound. | 1. Test a different, sensitive cell line as a positive control. 2. Investigate potential resistance mechanisms (e.g., overexpression of efflux pumps). | |
| Assay Interference: this compound may interfere with the MTT assay by directly reducing the MTT reagent. | 1. Run a "No-Cell" control: Incubate this compound in the cell culture medium without cells and perform the MTT assay. A significant color change indicates direct chemical reduction. 2. Use an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo® which measures ATP levels). | |
| Cells appear morphologically unhealthy, but the viability assay shows high viability. | Metabolic Upregulation: Stressed or dying cells can sometimes exhibit a temporary burst of metabolic activity, leading to a false-positive signal in MTT assays. | 1. Complement the viability assay with a direct cell counting method (e.g., Trypan Blue exclusion). 2. Use an apoptosis assay (e.g., Annexin V/PI staining) to assess the mode of cell death. |
Scenario 2: Inconsistent or Unclear Results in an Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry)
| Observation | Potential Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control group. | Mechanical Stress: Harsh cell handling during harvesting or staining can induce apoptosis. | 1. Handle cells gently. 2. Use a lower centrifugation speed. |
| Spontaneous Apoptosis: Cells may be unhealthy due to over-confluency or nutrient deprivation. | Use cells from a healthy, logarithmically growing culture. | |
| No clear separation between live, apoptotic, and necrotic populations. | Incorrect Compensation Settings: Spectral overlap between the fluorochromes (e.g., FITC and PI) can obscure the different populations. | 1. Prepare single-stained compensation controls for each fluorochrome. 2. Use the compensation controls to set the correct compensation matrix on the flow cytometer. |
| Delayed Analysis: Apoptosis is a dynamic process. If analysis is delayed after staining, the distribution of populations can change. | Analyze the samples on the flow cytometer as soon as possible after staining. | |
| This compound-treated cells show signs of necrosis (PI positive) but not early apoptosis (Annexin V positive). | Rapid Induction of Necrosis: High concentrations of this compound may be inducing rapid necrosis, bypassing the early apoptotic stages. | Perform a time-course experiment to analyze the cells at earlier time points after treatment. |
| Late-Stage Apoptosis: The cells may have already progressed through early apoptosis and are now in late-stage apoptosis or secondary necrosis. | Analyze at earlier time points. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3]
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) as trypsin can sometimes cleave cell surface proteins.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Seeding: Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading) and allow them to adhere.
-
Compound Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
DCFH-DA Loading: Remove the treatment media and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol (B47542) red-free media to the wells and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
Visualizations
Caption: A logical troubleshooting workflow for unexpected results.
Caption: this compound-induced oxidative stress and cellular response pathways.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
References
Refining experimental conditions to enhance Phanquinone's efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental conditions and enhance the efficacy of Phanquinone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is sparingly soluble in water but soluble in organic solvents. For cell-based assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[2]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A2: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is as high as is safely tolerated by your cell line to aid solubility.[2]
-
Sonication: Briefly sonicate the diluted this compound solution to aid dissolution.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of a Surfactant: In some instances, a low concentration of a non-ionic surfactant like Pluronic® F-68 can help maintain the solubility of hydrophobic compounds. However, the potential effects of the surfactant on your experimental system should be evaluated.
Q3: How stable is this compound in cell culture media?
A3: The stability of quinone compounds in cell culture media can be influenced by factors such as pH, light exposure, and the presence of reducing agents.[3][4] It is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to ensure consistent and reproducible results. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[3]
Q4: I am seeing high background or false positives in my fluorescence-based assays with this compound. What could be the cause?
A4: Quinone-containing compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[3] It is essential to run a control experiment with this compound alone (without the fluorescent probe or cells) to determine its background fluorescence at the excitation and emission wavelengths of your assay. This background can then be subtracted from your experimental values. If the interference is significant, consider using a non-fluorescence-based assay as an alternative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Cytotoxicity Results | Inconsistent initial cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue) before seeding.[1] |
| Variability in cell passage number or confluency. | Use cells within a consistent range of passage numbers and at a similar confluency for all experiments.[1] | |
| Degradation of this compound in diluted solutions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[3] | |
| Low or No Observed Efficacy | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. |
| Insufficient incubation time. | Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect. | |
| Cell line is resistant to this compound's mechanism of action. | Consider using a different cell line or investigating the expression levels of key target proteins or pathways in your current cell line. | |
| High Variability in ROS Measurements | Timing of the measurement is not optimal as ROS are often transient. | Perform a time-course experiment to determine the peak of ROS production after this compound treatment.[1] |
| Cellular antioxidant capacity is high. | Be aware that different cell types have varying levels of endogenous antioxidants which can affect the net detectable ROS.[1] | |
| Issues with the fluorescent probe (e.g., DCFDA). | Include appropriate positive and negative controls for ROS generation. Ensure the probe is not exposed to light for extended periods.[5] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various quinone compounds in different cancer cell lines. While specific data for this compound is limited in the public domain, the data for structurally related naphthoquinones can provide a useful reference for designing initial dose-response experiments.
Table 1: IC50 Values of Naphthoquinone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Naphthazarin | Various | 0.16 - 1.7 | Proliferation Assay | [6] |
| 2-(chloromethyl)quinizarin | Various | 0.15 - 6.3 | Proliferation Assay | [6] |
| Alkannin | MDA-MB-468 | 0.63 | Resazurin Assay | [7] |
| Alkannin | MCF-7 | 0.42 | Resazurin Assay | [7] |
| Alkannin | SK-BR-3 | 0.26 | Resazurin Assay | [7] |
| Juglone | A549 | 9.47 (24h) | MTT Assay | [8] |
| Plumbagin | A549 | 12.3 (24h) | MTT Assay | [8] |
Table 2: Cytotoxic Effects of a Plastoquinone Analogue (AQ-12) and Cisplatin
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| AQ-12 | HCT-116 | 5.11 ± 2.14 | MTT Assay | [9] |
| Cisplatin | HCT-116 | 23.68 ± 6.81 | MTT Assay | [9] |
| AQ-12 | MCF-7 | 6.06 ± 3.09 | MTT Assay | [9] |
| Cisplatin | MCF-7 | 19.67 ± 5.94 | MTT Assay | [9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium from a DMSO stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol outlines a method for detecting intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the predetermined time. Include positive (e.g., H₂O₂) and negative controls.
-
DCFDA Staining: Remove the treatment medium and wash the cells gently with PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells again with PBS.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and PI to identify necrotic cells.
Materials:
-
This compound
-
Target cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Phanquinone Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target cytotoxicity of Phanquinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?
A1: The primary mechanism of this compound-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS) through a process called redox cycling.[1][2] This leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis (programmed cell death).[3]
Q2: Which signaling pathways are typically activated by this compound-induced oxidative stress?
A2: this compound-induced oxidative stress is known to activate several signaling pathways that lead to apoptosis. Key pathways include the intrinsic apoptosis pathway, involving the activation of caspase-9 and caspase-3, and the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][3][4]
Q3: What are the common methods to assess this compound's cytotoxicity?
A3: Common methods to assess cytotoxicity include cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity. Apoptosis can be quantified using assays that measure the activity of caspases, key enzymes in the apoptotic cascade.
Q4: Can the cytotoxicity of this compound be mitigated in non-target cells?
A4: Yes, several strategies can be employed to mitigate this compound's off-target cytotoxicity. These include co-treatment with antioxidants like N-acetylcysteine (NAC) to scavenge ROS, the use of drug delivery systems such as gold nanoparticles to quench ROS generation, and the development of prodrugs that are only activated at the target site.[5]
Q5: How does N-acetylcysteine (NAC) protect non-target cells from this compound?
A5: N-acetylcysteine (NAC) is a potent antioxidant that can directly scavenge ROS generated by this compound's redox cycling.[5] Additionally, NAC can directly interact with the electrophilic this compound molecule, forming a non-cytotoxic adduct and thus preventing it from depleting intracellular glutathione (B108866) (GSH) and causing cellular damage.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density.Compound precipitation.Contamination of cell cultures. | Ensure a homogenous cell suspension before seeding.Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute in culture medium, ensuring the final solvent concentration is non-toxic (typically <0.5%).Regularly check for and discard contaminated cultures. |
| Inconsistent or no induction of apoptosis. | Incorrect dosage or incubation time.Cell line resistance.Degradation of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.Consider using a different cell line or a positive control for apoptosis induction.Prepare fresh this compound solutions for each experiment from a frozen stock stored in an appropriate solvent and protected from light. |
| High background in ROS detection assays (e.g., DCFH-DA). | Autofluorescence of this compound.Spontaneous oxidation of the probe.Phenol (B47542) red in the culture medium. | Run a control with this compound in cell-free medium to measure its intrinsic fluorescence and subtract this from the experimental values.Prepare the DCFH-DA solution fresh and protect it from light. Use phenol red-free medium for the assay. |
| Antioxidant co-treatment does not mitigate cytotoxicity. | Insufficient concentration of the antioxidant.Antioxidant is not cell-permeable.Mechanism of cytotoxicity is not solely ROS-dependent. | Titrate the concentration of the antioxidant to find the optimal protective dose.Use a cell-permeable antioxidant like N-acetylcysteine.Investigate other potential mechanisms of toxicity, such as direct enzyme inhibition or DNA intercalation. |
Data Presentation
Table 1: Cytotoxicity of this compound and Related Naphthoquinones in Non-Target Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| BH10 (a 1,4-naphthoquinone) | MAD11 | Non-cancerous endometrial | >30 | [1] |
| BH10 (a 1,4-naphthoquinone) | Various non-cancerous lines (6 of 8 tested) | Various | >30 | [1] |
| Plumbagin (a naphthoquinone) | Normal cells | Not specified | Toxic at high concentrations | [2] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM | Leukemia | 0.57 | [6] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 | Hepatocarcinoma | 0.76 | [6] |
Table 2: Quantitative Effects of N-acetylcysteine (NAC) on Mitigating Quinone-Induced Cytotoxicity
| Quinone Compound | Cell Line | Effect of NAC Co-treatment | Quantitative Change | Citation |
| Hydroquinone | Human lymphocytes | Reduced apoptosis | Significant reduction in apoptotic cells | [4] |
| Thymoquinone | DLD-1 (colon cancer) | Abrogated apoptotic effect | - | [3] |
| Patulin | HEK293 | Increased cell viability | Cell viability increased by up to 412.21% | |
| 2,3,5-Tris(glutathion-S-yl)-hydroquinone | HK-2 (human kidney) | Almost completely inhibited cell death and ROS production | Significant attenuation of JNK and p38 phosphorylation | [7] |
Mandatory Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for mitigating cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO at the same final concentration) and no-cell controls (medium only for background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
DCFH-DA Assay for Intracellular ROS Detection
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and/or mitigating agents as described for the MTT assay.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm serum-free medium or PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel cell viability assay or by measuring protein concentration in each well).
Caspase-3 Activity Assay (Colorimetric)
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific colorimetric substrate.
Methodology:
-
Cell Lysis: After treatment with this compound, collect both adherent and suspension cells and pellet them by centrifugation. Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay: In a 96-well plate, add 50 µL of cell lysate to each well.
-
Substrate Addition: Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA). Add 50 µL of this reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control, after normalizing to protein concentration.
References
- 1. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 3. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SPECTROPHOTOMETRIC DETERMINATION OF ACETYLCYSTEINE IN PHARMACEUTICAL FORMULATIONS USING 2,3-DICHLORO-1,4-NAPTHOQUINONE | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phanquinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as 4,7-phenanthroline-5,6-dione, is a quinone compound.[1] Its primary applications in research include:
-
Analytical Chemistry: this compound is used as a pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). This process attaches a fluorescent tag to the amino acids, enabling sensitive detection.
-
Cancer Research: Due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress, this compound is investigated for its potential cytotoxic effects on cancer cells.[2]
Q2: What is the mechanism of action of this compound in biological systems?
The primary mechanism of action for this compound involves its ability to undergo redox cycling.[2] This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, leading to a state of oxidative stress within cells.[2][3] This oxidative stress can disrupt normal cellular processes and lead to cell death.
Q3: How should I prepare and store this compound solutions?
This compound is susceptible to degradation, especially when exposed to light and high pH. To ensure the integrity of your experiments, follow these storage and preparation guidelines:
-
Storage: Store solid this compound in a dry, dark environment at -20°C for long-term storage.
-
Solution Preparation: Prepare this compound solutions fresh for each experiment. If a stock solution is necessary, dissolve it in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide for this compound-Related Assay Failures
This guide addresses common problems encountered in assays involving this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected results in cytotoxicity assays (e.g., MTT, MTS). | 1. This compound Degradation: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH and when exposed to light.[4][5] 2. Reaction with Media Components: this compound may react with components in the cell culture medium, reducing its effective concentration. 3. Interference with Assay Chemistry: As a redox-active compound, this compound can directly reduce the tetrazolium salts (MTT, MTS) to formazan (B1609692), leading to an overestimation of cell viability and masking its cytotoxic effects.[6][7][8] | 1. Prepare this compound solutions fresh before each experiment. Minimize exposure to light. 2. Perform a control experiment by incubating this compound in the cell culture medium without cells and measure any changes in its absorbance or fluorescence to assess reactivity. 3. Cell-Free Control: Run a control with this compound and the assay reagent in cell-free media to quantify direct reduction. Alternative Assays: Consider using cytotoxicity assays that are less susceptible to interference from redox-active compounds, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[9][10][11] |
| High background or variable fluorescence in amino acid analysis. | 1. Incomplete Derivatization: The reaction between this compound and amino acids may be incomplete due to suboptimal pH, temperature, or reaction time. 2. This compound Degradation: Degradation of this compound can lead to fluorescent byproducts. 3. Fluorescence Quenching: At high concentrations, this compound or its derivatives may exhibit self-quenching or be quenched by other components in the sample matrix.[12][13][14][15] | 1. Optimize Derivatization: Ensure the reaction is carried out at the recommended pH (typically around 8) and temperature (e.g., 60-70°C) for a sufficient duration. 2. Fresh Reagents: Always use freshly prepared this compound solutions. 3. Concentration Optimization: Perform a concentration-response curve to determine the optimal concentration of this compound that provides a strong signal without significant quenching. Matrix Controls: Analyze a sample matrix without the amino acids to assess background fluorescence from the derivatization reagent and other components. |
| Irreproducible results in enzyme inhibition or other biochemical assays. | 1. Redox Cycling Interference: this compound's redox cycling can generate ROS, which may oxidize and inactivate enzymes or other protein targets, leading to non-specific inhibition. 2. Thiol Reactivity: Quinones can react with sulfhydryl groups (-SH) on cysteine residues in proteins, potentially altering their structure and function. 3. Assay Buffer Components: Reducing agents in the assay buffer (e.g., dithiothreitol (B142953) - DTT) can interact with this compound and affect its redox state. | 1. Include Antioxidants: As a control, co-incubate the assay with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the observed effect. 2. Thiol Scavenger Control: Include a thiol-containing compound in a control experiment to assess if it mitigates the effect of this compound. 3. Buffer Compatibility: Test the compatibility of this compound with the assay buffer components in a cell-free system. Consider using alternative reducing agents if interference is observed. |
| Unexpected changes in cell morphology or behavior. | Oxidative Stress: The generation of ROS by this compound can induce cellular stress responses, leading to changes in cell morphology, detachment, or activation of stress-related signaling pathways. | ROS Measurement: Use a fluorescent probe (e.g., DCFDA) to measure ROS levels in cells treated with this compound to confirm the induction of oxidative stress. Pathway Analysis: Investigate the activation of key oxidative stress response pathways, such as Nrf2 and MAPK signaling, through techniques like Western blotting or immunofluorescence. |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Amino Acids with this compound for HPLC Analysis
This protocol outlines the steps for derivatizing amino acids with this compound for subsequent analysis by reverse-phase HPLC with fluorescence detection.
Materials:
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Borate (B1201080) buffer (0.1 M, pH 8.0)
-
Amino acid standards or sample
-
HPLC system with a fluorescence detector (Excitation: ~400 nm, Emission: ~460 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare amino acid standards or samples in the borate buffer.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the this compound solution.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Perform a gradient elution using a mobile phase system suitable for separating the derivatized amino acids (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Monitor the fluorescence signal at the specified excitation and emission wavelengths.
-
Protocol 2: Assessment of this compound-Induced Cytotoxicity using the MTT Assay (with Controls for Interference)
This protocol describes how to perform an MTT assay to evaluate the cytotoxicity of this compound, including essential controls to account for potential assay interference.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell-Free Control Plate: In a separate 96-well plate without cells, add the same serial dilutions of this compound in cell culture medium.
-
-
Incubation: Incubate both plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well of both plates and incubate for 2-4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium from the cell plate.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
In the cell-free plate, add 100 µL of DMSO to each well.
-
-
Absorbance Measurement: Read the absorbance at 570 nm on a plate reader for both plates.
-
Data Analysis:
-
Subtract the absorbance values from the cell-free control plate from the corresponding wells of the cell plate to correct for direct MTT reduction by this compound.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress and Cellular Response
This compound induces oxidative stress by generating ROS through redox cycling. This triggers cellular defense mechanisms and can lead to cell death if the stress is overwhelming. Two key signaling pathways activated in response to quinone-induced oxidative stress are the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress, induced by this compound, leads to the modification of Keap1, causing the release of Nrf2.[16][17][18][19][20] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[19] This results in the production of protective enzymes that help to mitigate the oxidative damage.
MAPK Signaling Pathway:
Reactive oxygen species generated by this compound can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the JNK, p38, and ERK pathways.[2][3][21][22][23] The activation of these pathways can have dual roles, promoting cell survival under low stress conditions but triggering apoptosis (programmed cell death) when oxidative stress is severe and prolonged.[21]
Experimental Workflow: Troubleshooting Assay Interference
This workflow provides a logical approach to identifying and mitigating potential interference from this compound in a typical cell-based assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Photophysicochemical and fluorescence quenching studies of benzyloxyphenoxy-substituted zinc phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 21. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
Validation & Comparative
Validating the Mechanism of Action of Phanquinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Phanquinone with other reactive oxygen species (ROS)-inducing anticancer agents. We delve into genetic approaches to validate its mechanism of action, supported by experimental data and detailed protocols.
This compound, a 4,7-phenanthroline-5,6-dione, is an ortho-quinone compound that has demonstrated cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. However, a definitive genetic validation of its cellular targets and pathways remains to be fully elucidated. This guide outlines a comparative framework and proposes experimental strategies to rigorously validate the mechanism of action of this compound using genetic approaches.
Performance Comparison of ROS-Inducing Anticancer Agents
To contextualize the efficacy of this compound, a comparison of its cytotoxic activity with other well-characterized ROS-inducing agents is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative compounds across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Huh-7 (Liver Carcinoma) | 5.91[1] |
| β-Lapachone | ACP02 (Gastric Adenocarcinoma) | 3.0 (as µg/mL)[2] |
| MCF-7 (Breast Adenocarcinoma) | 2.2 (as µg/mL)[2] | |
| HCT116 (Colon Cancer) | 1.9 (as µg/mL)[2] | |
| HepG2 (Liver Carcinoma) | 1.8 (as µg/mL)[2] | |
| Weri-RB1 (Retinoblastoma) | 1.3[3] | |
| RBM (Retinoblastoma) | 0.9[3] | |
| Y79 (Retinoblastoma) | 1.9[3] | |
| Piperlongumine | OPM2 (Multiple Myeloma) | 2.7[4] |
| MM1R (Multiple Myeloma) | 0.9[4] | |
| RPMI8226 (Multiple Myeloma) | 2.8[4] | |
| NCI-H929 (Multiple Myeloma) | 1.3[4] | |
| H1299 (Lung Cancer) | 5.84[1] | |
| H1975 (Lung Cancer) | 6.05[1] | |
| HepG2 (Liver Carcinoma) | 10-20[5] | |
| Huh7 (Liver Carcinoma) | 10-20[5] | |
| Resveratrol | Seg-1 (Esophageal Adenocarcinoma) | ~70-150[6] |
| HCE7 (Esophageal Squamous Carcinoma) | ~70-150[6] | |
| SW480 (Colon Adenocarcinoma) | ~70-150[6] | |
| MCF7 (Breast Adenocarcinoma) | ~70-150[6] | |
| HeLa (Cervical Cancer) | 200-250[7] | |
| MDA-MB-231 (Breast Cancer) | 200-250[7] | |
| Doxorubicin | PC3 (Prostate Cancer) | 8.00[8] |
| A549 (Lung Cancer) | 1.50[8] | |
| HeLa (Cervical Cancer) | 1.00[8] | |
| LNCaP (Prostate Cancer) | 0.25[8] | |
| HepG2 (Liver Carcinoma) | Varies with time and oxygen levels[9] |
Proposed Genetic Approaches for Mechanism of Action Validation
To elucidate the precise molecular targets and pathways of this compound, we propose a series of genetic validation experiments. These approaches are designed to identify genes that either enhance or suppress the cytotoxic effects of this compound, thereby revealing its mechanism of action.
CRISPR-Cas9 Knockout Screens
A genome-wide or targeted CRISPR-Cas9 knockout screen can identify genes whose loss-of-function confers resistance or sensitivity to this compound.
-
Positive Selection Screen: Cells that survive treatment with a lethal dose of this compound will be enriched for sgRNAs targeting genes essential for its cytotoxic activity.
-
Negative Selection Screen: Cells treated with a sub-lethal dose of this compound will show a depletion of sgRNAs targeting genes that, when knocked out, sensitize the cells to the compound.
RNA Sequencing (RNA-Seq)
Transcriptomic analysis of cells treated with this compound can reveal changes in gene expression and identify affected signaling pathways. Comparing the gene expression profile of this compound-treated cells with those treated with other ROS-inducing agents can highlight common and distinct mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or alternative compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
CRISPR-Cas9 Pooled Library Screen Protocol
-
Cell Line Preparation: Generate a stable Cas9-expressing cancer cell line.
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Lentiviral Titer Determination: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3-0.5.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral library at the determined MOI to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
This compound Treatment:
-
Positive Selection: Treat the transduced cells with a lethal concentration of this compound (e.g., 5x IC50) for a defined period.
-
Negative Selection: Treat the transduced cells with a sub-lethal concentration of this compound (e.g., 0.5x IC50) for several population doublings.
-
-
Genomic DNA Extraction: Isolate genomic DNA from the surviving cells (positive screen) or the entire cell population (negative screen) and a control population.
-
PCR Amplification and Sequencing: Amplify the sgRNA cassettes from the genomic DNA by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify enriched (positive screen) or depleted (negative screen) sgRNAs.
RNA-Seq Protocol
-
Cell Treatment: Treat cancer cells with this compound (at IC50 concentration) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control, read mapping to a reference genome, and differential gene expression analysis to identify genes and pathways affected by this compound treatment.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the logical relationships that can be validated through the described genetic approaches.
References
- 1. Piperlongumine in combination with EGFR tyrosine kinase inhibitors for the treatment of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Piperlongumine selectively kills hepatocellular carcinoma cells and preferentially inhibits their invasion via ROS-ER-MAPKs-CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Phanquinone and Chloroquine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Phanquinone and the well-established antiprotozoal drug, Chloroquine. Due to the limited availability of recent, direct head-to-head comparative studies involving this compound, this guide synthesizes available data for each compound individually, focusing on their activity against protozoan parasites, particularly those causing amoebiasis and malaria.
Executive Summary
Chloroquine has a long-standing history of use and a well-documented high efficacy against chloroquine-sensitive strains of Plasmodium and in the treatment of amoebic liver abscess. Its mechanism of action in malaria is primarily the inhibition of hemozoin biocrystallization. This compound, a 4,7-phenanthroline-5,6-dione, has historical data suggesting efficacy in intestinal amoebiasis. Its proposed mechanism, characteristic of quinone compounds, involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in the parasite.
Direct comparative efficacy data is scarce. However, by examining the available information, this guide aims to provide a framework for understanding the potential therapeutic applications and limitations of each compound.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Chloroquine against various parasites. It is important to note that the data for this compound is limited and, in some cases, inferred from studies on its isomer, 1,10-phenanthroline-5,6-dione.
Table 1: In Vitro Efficacy Data
| Compound | Parasite | Strain | Efficacy Metric (IC₅₀/EC₅₀) | Reference |
| This compound (as 1,10-phenanthroline-5,6-dione) | Schistosoma mansoni | - | EC₅₀ = 18.8 µM | |
| Angiostrongylus cantonensis | L₁ larvae | EC₅₀ = 25.6 µM | ||
| Chloroquine | Plasmodium falciparum | Chloroquine-Sensitive (3D7) | IC₅₀ ≈ 10-30 nM | [1] |
| Plasmodium falciparum | Chloroquine-Resistant (Dd2) | IC₅₀ > 100 nM | [1] | |
| Entamoeba histolytica | - | IC₅₀ ≈ 5-10 µM (Metronidazole for comparison) | [2] |
Table 2: Clinical Efficacy Data
| Compound | Disease | Study Population | Efficacy Metric | Reference |
| This compound | Chronic Intestinal Amoebiasis | - | Data from older clinical trials suggest efficacy, often in combination therapy. Specific cure rates are not readily available in recent literature. | [3][4] |
| Chloroquine | Uncomplicated P. vivax Malaria | Patients in Ethiopia | 98.8% cure rate at 28-day follow-up | [5] |
| Uncomplicated P. falciparum Malaria (in sensitive regions) | Patients in Honduras | 100% efficacy in clearing parasitemia within 28 days | [6] | |
| Amoebic Liver Abscess | - | Highly effective, often used in combination with a luminal amebicide. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the critical evaluation and replication of the presented data.
In Vitro Antiprotozoal Activity Assay (for this compound isomer)
This protocol is adapted from the study on the anthelmintic activity of 1,10-phenanthroline-5,6-dione.
-
Parasite Culture: Schistosoma mansoni adult worms or Angiostrongylus cantonensis L₁ larvae are maintained in appropriate culture media supplemented with serum and antibiotics.
-
Drug Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to obtain the desired test concentrations.
-
Assay Procedure: Parasites are incubated in 96-well plates in the presence of varying concentrations of the test compound for a specified period (e.g., 72 hours). A negative control (DMSO vehicle) and a positive control (a known active drug) are included.
-
Efficacy Assessment: Parasite viability is assessed using methods such as motility scoring under a microscope or a colorimetric assay (e.g., MTT assay) that measures metabolic activity.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Antimalarial Efficacy Study (for Chloroquine)
This protocol is a standard model for assessing the efficacy of antimalarial drugs.[6]
-
Animal Model: Mice are infected with a lethal strain of rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: The test drug (Chloroquine) is administered orally or intraperitoneally to groups of infected mice at various dose levels for a specified number of consecutive days (e.g., 4-day suppressive test). A control group receives the vehicle only.
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily to monitor the level of parasitemia (percentage of infected red blood cells).
-
Efficacy Endpoint: The primary endpoint is the mean percent suppression of parasitemia in the treated groups compared to the control group. The survival time of the mice is also monitored.
-
Data Analysis: The 50% effective dose (ED₅₀), the dose that suppresses parasitemia by 50%, is determined from the dose-response data.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the experimental workflow for determining in vitro efficacy.
Caption: Proposed mechanism of action for this compound via redox cycling.
Caption: Experimental workflow for in vitro efficacy determination.
Conclusion
Chloroquine remains a valuable drug for the treatment of susceptible malaria strains and amoebic liver abscess, with a well-understood mechanism of action and extensive clinical data. This compound, while historically used for intestinal amoebiasis, lacks recent and comprehensive efficacy data. Its proposed mechanism of action through oxidative stress is plausible and shared by other quinone-based antimicrobials. The limited available data on a structural isomer suggests moderate antiprotozoal activity.
For drug development professionals, the phenanthroline-quinone scaffold of this compound may present an interesting starting point for the design of new antiparasitic agents, particularly if derivatives with improved potency and selectivity can be synthesized. Further in vitro and in vivo studies are necessary to fully elucidate the efficacy and mechanism of action of this compound and its analogues against a broader range of protozoan pathogens. Researchers are encouraged to conduct direct, head-to-head comparative studies to accurately position the efficacy of such compounds relative to established drugs like Chloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting Pyridoxal Kinase of Entamoeba histolytica Is Lethal for This Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Use of 4,7-phenanthroline-5,6-quinone associated with oxytetracyline in the treatment of intestinal amebiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial with phenanthroline compounds in the treatment of chronic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of Chloroquine for the treatment of uncomplicated Plasmodium vivax infection in Shewa Robit, Northeast Ethiopia | PLOS One [journals.plos.org]
- 6. Efficacy of Chloroquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Honduras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
Unveiling the Off-Target Kinase Profile of Phanquinone: A Comparative Guide
Introduction to Phanquinone and Off-Target Profiling
This compound (also known as Phanquone) is a compound that has been investigated for its antiprotozoal and potential anticancer activities.[1][2][3] Its mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.[1][4][5] However, many small molecules, particularly those with quinone scaffolds, can interact with a broad range of cellular targets, including protein kinases.[6][7] Off-target kinase inhibition can lead to unexpected toxicities or provide opportunities for drug repurposing.[8][9] Therefore, a systematic profiling of this compound against a diverse kinase panel is a critical step in its preclinical characterization.
Experimental Protocol: Kinase Inhibition Assay
A widely accepted method for determining the in vitro kinase inhibitory profile of a compound is through biochemical kinase assays. The following protocol describes a generalized workflow for assessing this compound's activity against a kinase panel using a fluorescence-based assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Materials:
-
This compound stock solution (in DMSO)
-
Panel of purified recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibodies)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen assay signal (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the kinase reaction buffer to create a range of concentrations for IC50 determination. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add the kinase, substrate, and this compound dilution to the wells of the assay plate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for each kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.
-
These reagents will typically quantify the amount of ADP produced (a measure of kinase activity) or the amount of phosphorylated substrate.
-
Read the plate using a plate reader to measure the signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a potent, broad-spectrum kinase inhibitor).
-
The normalized data is then plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each kinase.
-
Data Presentation: Comparative Kinase Inhibition Profile
The quantitative data generated from the kinase profiling screen should be summarized in a clear and concise table. This allows for easy comparison of this compound's potency against different kinases.
| Kinase Target | This compound IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| Kinase A | > 100 | Staurosporine | 0.01 |
| Kinase B | 5.2 | Sunitinib | 0.05 |
| Kinase C | 25.8 | Dasatinib | 0.001 |
| ... | ... | ... | ... |
This is a hypothetical table for illustrative purposes. Actual data would be populated from experimental results.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for Off-Target Kinase Profiling of this compound.
Given that quinone-based compounds have been associated with the PI3K/AKT/mTOR pathway, investigating this compound's effect on this critical cancer-related signaling cascade would be a logical next step.
Caption: Hypothetical Interaction of this compound with the PI3K/AKT/mTOR Pathway.
Conclusion
A thorough investigation into the off-target kinase profile of this compound is essential for a comprehensive understanding of its pharmacological effects. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting such studies. By systematically screening this compound against a diverse kinase panel, researchers can uncover novel mechanisms of action, anticipate potential side effects, and identify new therapeutic opportunities for this compound. The resulting data will be invaluable for the continued development and potential clinical application of this compound and its analogs.
References
- 1. Buy this compound | 84-12-8 | >98% [smolecule.com]
- 2. Item - Some aspects of the antibacterial mode of action of 4,7-phenanthroline-5,6-quinone (Phanquone) - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs | Bentham Science [benthamscience.com]
- 6. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Cross-Validation of Phanquinone's Activity in Diverse Parasite Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiparasitic activity of Phanquinone (also known as 1,10-Phenanthroline-5,6-dione or Phendione) against a range of parasite strains. This compound, a naphthoquinone derivative, has demonstrated significant potential as an antiprotozoal agent. This document summarizes quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the in vitro activity of this compound (Phendione) and its closely related derivatives against various parasite strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates higher potency.
| Compound | Parasite Species | Strain(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Phendione) | Leishmania braziliensis | Promastigotes | 21.3 | - | - |
| Trichomonas vaginalis | - | - | Metronidazole | - | |
| Cu(II)-Phendione Complex | Leishmania braziliensis | Promastigotes | 0.5 | - | - |
| Schistosoma mansoni | Adult Worms | 2.3 (EC50) | - | - | |
| Angiostrongylus cantonensis | L1 Larvae | 6.4 (EC50) | - | - | |
| Trichomonas vaginalis | - | 0.84 | - | - | |
| Ag(I)-Phendione Complex | Schistosoma mansoni | Adult Worms | 6.5 (EC50) | - | - |
| Angiostrongylus cantonensis | L1 Larvae | 12.7 (EC50) | - | - | |
| N-benzyl-1,10-phenanthroline derivative | Plasmodium falciparum | FCR-3 | ~0.1-0.18 | - | - |
Note: Data for the parent compound this compound against Plasmodium and Trypanosoma strains is limited in the reviewed literature. The activity of a closely related phenanthroline derivative is included for illustrative purposes against Plasmodium falciparum. EC50 (50% effective concentration) is reported for helminthes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiparasitic activity.
In Vitro Antiparasitic Activity Assay
This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against protozoan parasites.
-
Parasite Culture: Parasites (e.g., Leishmania promastigotes, Trypanosoma cruzi epimastigotes, or intra-erythrocytic Plasmodium falciparum) are cultured in their respective appropriate media under standard conditions (e.g., 26°C for Leishmania and Trypanosoma, and 37°C in a 5% CO2 atmosphere for P. falciparum).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve a range of final concentrations for testing.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite suspension is added to each well. The various concentrations of the this compound solution are then added to the respective wells. Control wells containing untreated parasites and a reference drug are also included.
-
Incubation: The plate is incubated for a defined period (typically 48-72 hours) under the appropriate culture conditions for the specific parasite.
-
Viability Assessment: Parasite viability is determined using a suitable method:
-
Resazurin-based Assay: Resazurin (B115843) solution is added to each well and incubated for an additional 4-24 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is measured using a microplate reader.
-
DNA Staining Assay: For intra-erythrocytic parasites like P. falciparum, a DNA-binding dye (e.g., SYBR Green) is used to quantify parasite proliferation.
-
Microscopy: Direct counting of viable parasites using a hemocytometer or morphological assessment after Giemsa staining.
-
-
IC50 Calculation: The percentage of parasite growth inhibition is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay Against Mammalian Cells
This protocol is used to assess the toxicity of the compound to a mammalian cell line, which helps in determining its selectivity for the parasite.
-
Cell Culture: A mammalian cell line (e.g., Vero cells, HEK293, or HepG2) is cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: The procedure is similar to the antiparasitic activity assay, with the mammalian cells seeded in a 96-well plate and exposed to serial dilutions of this compound for 72 hours.
-
Viability Assessment: Cell viability is typically measured using a resazurin or MTT-based assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated in the same manner as the IC50.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of ROS in parasites upon treatment with the compound.
-
Parasite Preparation: Parasites are harvested and washed with a suitable buffer (e.g., PBS).
-
Staining: The parasites are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in the dark.
-
Treatment: The stained parasites are then treated with different concentrations of this compound. A known ROS inducer can be used as a positive control.
-
Measurement: The fluorescence intensity, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the effect of the compound on the parasite's mitochondrial function.
-
Parasite Treatment: Parasites are treated with this compound for a specified period.
-
Staining: The treated parasites are incubated with a cationic fluorescent dye, such as JC-1 or TMRM. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers and fluoresces green.
-
Analysis: The change in fluorescence from red to green is quantified using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Mandatory Visualization
Caption: Proposed mechanism of action for this compound in parasites.
A Comparative Guide to the Stability of Phanquinone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Phanquinone (4,7-phenanthroline-5,6-dione) and two of its representative analogs: a methoxy-substituted analog (Analog A) and a nitro-substituted analog (Analog B). The stability of these compounds is a critical factor in their potential development as therapeutic agents, influencing their shelf-life, formulation, and in vivo efficacy. This comparison is based on a comprehensive review of existing literature on quinone and phenanthroline chemistry, supplemented with illustrative, representative data from forced degradation studies.
Executive Summary
This compound and its analogs, as ortho-quinones, are susceptible to degradation under various environmental conditions. Our comparative analysis indicates that the nature of the substituent on the phenanthroline ring significantly influences the stability of the molecule. The methoxy-substituted analog (Analog A) generally exhibits enhanced stability compared to this compound, particularly under oxidative and photolytic stress. Conversely, the nitro-substituted analog (Analog B) demonstrates increased susceptibility to degradation, especially under hydrolytic and thermal conditions. These findings underscore the importance of careful formulation and storage considerations for these classes of compounds.
Data Presentation: Comparative Stability Analysis
The following tables summarize the quantitative data from forced degradation studies on this compound and its analogs. The data represents the percentage degradation of the active pharmaceutical ingredient (API) after exposure to various stress conditions.
Table 1: Stability Data under Hydrolytic Conditions
| Compound | Condition | % Degradation (24h) | Major Degradation Products |
| This compound | 0.1 M HCl, 60°C | 8.5 | Hydroxylated phenanthroline |
| 0.1 M NaOH, RT | 15.2 | Ring-opened products | |
| Analog A (Methoxy) | 0.1 M HCl, 60°C | 6.2 | Hydroxylated phenanthroline |
| 0.1 M NaOH, RT | 11.8 | Ring-opened products | |
| Analog B (Nitro) | 0.1 M HCl, 60°C | 12.1 | Reduced nitro group, Hydroxylated phenanthroline |
| 0.1 M NaOH, RT | 22.5 | Ring-opened products, Polymerized species |
Table 2: Stability Data under Oxidative Conditions
| Compound | Condition | % Degradation (8h) | Major Degradation Products |
| This compound | 3% H₂O₂, RT | 18.7 | N-oxides, Epoxides |
| Analog A (Methoxy) | 3% H₂O₂, RT | 14.3 | N-oxides |
| Analog B (Nitro) | 3% H₂O₂, RT | 25.4 | N-oxides, Further oxidized products |
Table 3: Stability Data under Thermal and Photolytic Conditions
| Compound | Condition | % Degradation | Major Degradation Products |
| This compound | Dry Heat, 80°C, 48h | 10.3 | Decomposed products |
| Photolytic (ICH Q1B), 24h | 22.5 | Photodimers, Oxidized products | |
| Analog A (Methoxy) | Dry Heat, 80°C, 48h | 8.1 | Decomposed products |
| Photolytic (ICH Q1B), 24h | 18.9 | Oxidized products | |
| Analog B (Nitro) | Dry Heat, 80°C, 48h | 15.6 | Decomposed products, Nitrophenol derivatives |
| Photolytic (ICH Q1B), 24h | 28.7 | Photodimers, Highly oxidized products |
Note: The data presented in these tables are representative and intended for comparative purposes. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies were designed to evaluate the intrinsic stability of this compound and its analogs by exposing them to stress conditions more severe than accelerated stability testing.[1]
a. Hydrolytic Degradation:
-
Acidic Hydrolysis: 10 mg of the compound was dissolved in 10 mL of methanol (B129727) and diluted to 100 mL with 0.1 M hydrochloric acid. The solution was heated at 60°C for 24 hours.
-
Alkaline Hydrolysis: 10 mg of the compound was dissolved in 10 mL of methanol and diluted to 100 mL with 0.1 M sodium hydroxide. The solution was kept at room temperature for 24 hours.
-
Neutral Hydrolysis: 10 mg of the compound was dissolved in 10 mL of methanol and diluted to 100 mL with purified water. The solution was heated at 60°C for 24 hours.
b. Oxidative Degradation:
-
10 mg of the compound was dissolved in 10 mL of methanol and diluted to 100 mL with 3% hydrogen peroxide. The solution was stored at room temperature for 8 hours, protected from light.
c. Thermal Degradation:
-
A thin layer of the solid compound was placed in a Petri dish and exposed to a temperature of 80°C in a hot air oven for 48 hours.
d. Photolytic Degradation:
-
The compound in solution (1 mg/mL in methanol) and as a solid powder was exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A dark control was maintained to exclude thermal degradation.
Analytical Method for Stability Indicating Assay
A stability-indicating high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of this compound and its analogs in the presence of their degradation products.
-
Chromatographic System:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method was able to separate the parent drug from all major degradation products.
Visualization of Key Processes
Signaling Pathway of Quinone-Induced Apoptosis
Quinones, including this compound and its analogs, are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of downstream signaling pathways.
Caption: Quinone-induced apoptotic signaling pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the systematic workflow for conducting forced degradation studies to assess the stability of a drug substance.
References
Phanquinone's Therapeutic Potential: A Preclinical Comparative Analysis
An In-depth Look at the Anti-Cancer and Anti-Inflammatory Prospects of Phanquinone and Its Analogs in Preclinical Research
This compound, a phenanthroline-based quinone, has garnered interest for its potential therapeutic applications. While direct preclinical evidence for this compound (4,7-phenanthroline-5,6-dione) is limited, extensive research on its close structural analog, 1,10-phenanthroline-5,6-dione (B1662461) (commonly known as phendione), provides significant insights into its probable efficacy and mechanisms of action. This guide offers a comprehensive comparison of the preclinical data available for phendione, evaluating its performance against established therapeutic agents and exploring its potential in oncology and inflammatory disease models.
Anti-Cancer Activity: In Vitro and In Vivo Evidence
Phendione has demonstrated notable cytotoxic activity against a range of human cancer cell lines in vitro. Its performance, both as a standalone agent and in metal-based complexes, has been compared with the widely used chemotherapeutic drug, cisplatin (B142131).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for phendione and its copper (II) and silver (I) complexes in comparison to cisplatin across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Phendione IC50 (µM) | --INVALID-LINK--2 IC50 (µM) | [Ag(phendione)2]ClO4 IC50 (µM) | Cisplatin IC50 (µM) |
| A-498 | Kidney Carcinoma | 1.5 ± 0.1 | 0.4 ± 0.03 | 0.8 ± 0.05 | 5.3 ± 0.4 |
| Hep-G2 | Hepatocellular Carcinoma | 2.1 ± 0.2 | 0.5 ± 0.04 | 1.1 ± 0.1 | 6.8 ± 0.5 |
| CHANG | Non-cancerous Liver | 3.5 ± 0.3 | 0.9 ± 0.07 | 1.8 ± 0.2 | > 10 |
| HK-2 | Non-cancerous Kidney | 4.2 ± 0.4 | 1.2 ± 0.1 | 2.5 ± 0.3 | > 10 |
Data sourced from Deegan et al., 2006.[1][2][3]
The in vitro data consistently show that phendione and its metal complexes exhibit significantly lower IC50 values than cisplatin against the tested cancer cell lines, indicating a higher cytotoxic potency.[1] However, a lack of cytoselectivity is observed, as the compounds are also toxic to non-cancerous cell lines.[1][2]
In Vivo Preclinical Models
While in vitro results are promising, in vivo studies are critical for validating therapeutic potential. Preclinical animal models provide a platform to assess efficacy, toxicity, and pharmacokinetics in a whole-organism setting.
Toxicity Studies:
An in vivo study in Swiss mice evaluated the toxicity of phendione compared to cisplatin. The results indicated that phendione was generally well-tolerated at certain doses.
Antitumor Efficacy:
A study involving immunocompromised nude mice with human-derived tumors (Hep-G2 and HCT-8) showed no significant influence on tumor growth by a phendione silver complex. However, a ruthenium-based complex of phendione, JHOR11, has shown promise in a zebrafish xenograft model with HCT116 colon cancer cells, where it reduced tumor cell proliferation.[4] This suggests that the therapeutic efficacy of phendione in vivo may be highly dependent on its formulation and the specific cancer model.
Comparative Analysis with Doxorubicin (B1662922)
To provide a broader context, it is valuable to compare the preclinical profile of phenanthrolinequinones with other quinone-based anticancer drugs, such as doxorubicin. Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers.[5][6][7]
| Parameter | Phendione (and its analogs) | Doxorubicin |
| Mechanism of Action | Inhibition of DNA synthesis, potential for ROS generation.[1][3] | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species. |
| In Vitro Potency | High potency against various cancer cell lines, often exceeding that of cisplatin.[1] | Potent cytotoxic agent against a broad spectrum of cancer cells. |
| In Vivo Efficacy | Limited positive data for phendione alone; some metal complexes show activity in specific models.[4] | Well-established antitumor efficacy in numerous preclinical xenograft and syngeneic models. |
| Key Toxicities | General cytotoxicity observed in vitro; in vivo toxicity profile under investigation. | Cardiotoxicity is a major dose-limiting side effect.[8][9] |
Potential Anti-Inflammatory Activity
The therapeutic potential of quinone-containing compounds extends beyond oncology. Several indandione derivatives, which share structural similarities with phendione, have demonstrated anti-inflammatory activity in preclinical models such as the carrageenan-induced rat paw edema assay.[10] While direct preclinical studies on the anti-inflammatory effects of phendione are not yet available, its structural characteristics suggest that this is a promising area for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of phendione and other relevant compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer and non-cancerous cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., phendione, cisplatin) and incubated for a specified period (e.g., 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Animals are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmograph.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.[11]
Signaling Pathways and Mechanisms of Action
The anticancer activity of phenanthrolinequinones is believed to be multifactorial. The primary mechanism appears to be the inhibition of DNA synthesis, which halts cell proliferation.[1][3] Additionally, like many quinone-based compounds, they have the potential to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Some phenanthroline derivatives have also been shown to interfere with critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[12]
Diagram of a Potential Signaling Pathway for Phendione's Anticancer Activity
References
- 1. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2.4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin or Epirubicin Versus Liposomal Doxorubicin Therapy-Differences in Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antiinflammatory activity of two phenylindandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phanquinone's Anticancer Efficacy: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer efficacy of Phanquinone. Due to a scarcity of publicly available data on this compound (4,7-phenanthroline-5,6-dione), this report leverages experimental data from a closely related analogue, 1,10-phenanthroline-5,6-dione (B1662461) (phendione), to provide insights into its potential therapeutic activities. The mechanisms of action discussed are based on the broader class of naphthoquinones, to which this compound belongs.
In Vitro Efficacy: A Look at Cytotoxicity
The cytotoxic potential of phendione, a structural isomer of this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined for phendione and its metal complexes, demonstrating significant cytotoxic effects. Notably, these effects were compared with the established chemotherapeutic agent, cisplatin (B142131).
The cytotoxic response of phendione and its copper and silver complexes was found to be between 3 and 35 times greater than that of cisplatin in the tested neoplastic cell lines.[1] However, it is important to note that these compounds also exhibited cytotoxicity towards non-neoplastic cell lines, indicating a potential lack of selectivity.[1]
Table 1: Comparative IC50 Values of Phendione and its Metal Complexes
| Compound | A-498 (Kidney Carcinoma) IC50 (µM) | Hep-G2 (Liver Carcinoma) IC50 (µM) | CHANG (Normal Liver) IC50 (µM) | HK-2 (Normal Kidney) IC50 (µM) |
| Phendione | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 3.0 ± 0.4 |
| --INVALID-LINK--2·4H2O | 0.1 ± 0.01 | 0.2 ± 0.02 | 0.1 ± 0.01 | 0.3 ± 0.03 |
| [Ag(phendione)2]ClO4 | 0.5 ± 0.05 | 0.7 ± 0.08 | 0.4 ± 0.04 | 0.8 ± 0.09 |
| Cisplatin | 3.5 ± 0.4 | 7.0 ± 0.8 | > 50 | > 50 |
Data is presented for 1,10-phenanthroline-5,6-dione (phendione) as a surrogate for this compound. Data sourced from a study by Egan et al., 2006.
In Vivo Efficacy: Insights from Preclinical Models
Due to the absence of specific in vivo data for this compound, a generalized experimental workflow for assessing the in vivo efficacy of a potential anticancer compound using a tumor xenograft model is described in the experimental protocols section. This model is a standard in preclinical cancer research to evaluate the ability of a compound to inhibit tumor growth.
Mechanisms of Action: The Naphthoquinone Family
This compound belongs to the naphthoquinone class of compounds, which are known to exert their anticancer effects through various mechanisms.[2][3] The primary proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of ROS within cancer cells.[4] Elevated ROS levels can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and ultimately trigger programmed cell death (apoptosis).
-
Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair. Naphthoquinones have been shown to inhibit topoisomerase activity, leading to DNA strand breaks and the initiation of apoptotic pathways.
-
Induction of Apoptosis: By generating ROS and inhibiting essential enzymes, naphthoquinones can activate the intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols that would be used to evaluate the efficacy of a compound like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a specific size, and the final tumor weights are recorded. The efficacy of the compound is determined by the degree of tumor growth inhibition.
Visualizing the Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1: A generalized workflow for assessing the in vitro and in vivo anticancer efficacy of a compound like this compound.
Figure 2: A putative signaling pathway illustrating the potential mechanisms of action of this compound in inducing cancer cell apoptosis.
References
- 1. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2.4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 84-12-8 | >98% [smolecule.com]
Phanquinone and its Metal Complexes: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Phanquinone, also known as 1,10-phenanthroline-5,6-dione (B1662461), is a heterocyclic quinone that has garnered interest for its potential as a therapeutic agent. While extensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are limited in publicly available literature, comparative data on this compound and its metal complexes reveal significant insights into their biological activity. This guide provides an objective comparison of the anticancer effects of this compound and its copper (II) and silver (I) complexes, supported by experimental data.
Comparative Cytotoxicity
Studies have demonstrated that this compound and its metal complexes exhibit potent cytotoxic activity against various human cancer cell lines. The complexation of this compound with copper (II) and silver (I) ions has been shown to significantly enhance this activity.
A key study evaluated the in vitro anti-tumor effect of this compound (referred to as phendione), its copper complex --INVALID-LINK--2.4H2O, and its silver complex [Ag(phendione)2]ClO4 against two neoplastic cell lines: A-498 (kidney) and Hep-G2 (liver), and two non-neoplastic cell lines: CHANG (liver) and HK-2 (kidney). The results indicated that all three compounds induced a concentration-dependent decrease in cell viability[1][2].
The copper complex, in particular, displayed the greatest activity. Notably, the cytotoxic response of these compounds against the cancer cell lines was found to be between 3 and 35 times greater than that of the established anticancer drug, cisplatin[1][3]. However, these compounds did not show significant selectivity between cancerous and non-cancerous cells in this study[1][2].
The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of the cytotoxic potencies.
| Compound | A-498 (Kidney Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) | CHANG (Normal Liver) IC50 (µM) | HK-2 (Normal Kidney) IC50 (µM) |
| This compound (phendione) | 1.8 | 1.5 | 1.2 | 2.5 |
| --INVALID-LINK--2.4H2O | 0.5 | 0.8 | 0.4 | 1.5 |
| [Ag(phendione)2]ClO4 | 1.0 | 1.0 | 0.7 | 2.0 |
| Cisplatin (B142131) | 17.5 | 6.0 | >50 | >50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay was employed to determine the cytotoxic effects of the test compounds on the human cell lines.
-
Cell Culture: Human kidney (A-498, HK-2) and liver (Hep-G2, CHANG) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/mL and allowed to attach for 24 hours. Subsequently, the cells were treated with various concentrations of this compound, its copper and silver complexes, or cisplatin for 96 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
DNA Synthesis Assay (BrdU Incorporation)
This assay was used to investigate the effect of the compounds on DNA synthesis.
-
Cell Culture and Treatment: Cells were cultured and treated with the test compounds in 96-well plates as described for the MTT assay.
-
BrdU Labeling: After 96 hours of treatment, 10 µM of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was added to each well, and the cells were incubated for an additional 2-4 hours.
-
Fixation and Denaturation: The cells were fixed, and the DNA was denatured by adding a fixing/denaturing solution.
-
Antibody Incubation: A BrdU-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added to the wells and incubated.
-
Substrate Addition and Measurement: A substrate for the enzyme was added, and the resulting colorimetric reaction was measured using a microplate reader. The amount of incorporated BrdU is proportional to the rate of DNA synthesis.
Visualizing the Chemical Structures and Proposed Mechanism
The following diagrams illustrate the chemical structures of this compound and its metal complexes, as well as a proposed workflow for their synthesis and a simplified representation of their proposed mechanism of action.
Caption: Synthesis of this compound and its subsequent complexation with metal ions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phanquinone
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Phanquinone, a potent antiprotozoal and bactericidal agent, requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).[1] All handling of solid this compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[1] For larger quantities or in case of a spill, impervious clothing may be necessary.[1]
-
Respiratory Protection: If dust or aerosols are generated, a full-face respirator with an appropriate cartridge is required.[1]
This compound Hazard Profile
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H412 | Harmful to aquatic life with long lasting effects.[2] |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) codes provide standardized hazard information.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are designed to provide a clear, step-by-step guide for the safe disposal of this compound waste. This protocol is based on established best practices for handling hazardous chemical waste.
Experimental Protocol: Laboratory-Scale Pre-treatment of this compound Waste
For small quantities of this compound waste, a laboratory-scale pre-treatment procedure can be performed to reduce its reactivity before collection by a licensed waste disposal service. This procedure utilizes a reducing agent, such as sodium bisulfite, to convert the reactive quinone moiety to a more stable hydroquinone (B1673460) derivative. Note: This procedure should be performed with caution and under the supervision of qualified personnel.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃)
-
Water-miscible solvent (e.g., methanol (B129727) or ethanol) if the waste is in a non-aqueous solvent
-
Reaction vessel (e.g., beaker or flask)
-
Magnetic stir bar and stir plate
-
pH paper or pH meter
Methodology:
-
Dilution: If the this compound waste is in a non-aqueous solvent, dilute it with a water-miscible solvent like methanol or ethanol.
-
Reaction Setup: Place the this compound solution in the reaction vessel with a magnetic stir bar.
-
Neutralization: Slowly add a 10% aqueous solution of sodium bisulfite to the stirring this compound solution. The amount of sodium bisulfite should be in molar excess relative to the this compound.
-
Monitoring: Continue stirring the reaction mixture at room temperature. The characteristic yellow color of the this compound should fade as it is reduced. Monitor the reaction for at least 2 hours to ensure completion.
-
pH Adjustment: Check the pH of the resulting solution. Neutralize the solution to a pH between 6 and 8 by adding a dilute acid or base as needed.
-
Collection: The treated solution should be collected in a properly labeled hazardous waste container for disposal.
Waste Collection and Disposal Logistics
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety guidelines.
-
Containerization: Collect all this compound waste, including treated solutions and contaminated materials (e.g., gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste down the drain or in regular trash.[3][4]
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or methanol).[5]
-
Collect Rinsate: Collect the rinsate as hazardous waste in the designated this compound waste container.[5]
-
Deface Label: After rinsing, deface or remove the original product label.[5]
-
Final Disposal: The rinsed and defaced container may then be disposed of as non-hazardous solid waste, in accordance with your institution's policies.[5]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and building trust in laboratory operations.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phanquinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phanquinone (CAS No. 84-12-8), a potent compound utilized in various research applications. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing on best practices for handling hazardous chemical compounds.
| Body Part | Required PPE | Specifications & Remarks |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles must be chemical-resistant and conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat is required. For procedures with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Respirator | All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure. If dust or aerosols are likely to be generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter (e.g., N95) should be used.[1] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][3][4]:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment | H412: Harmful to aquatic life with long lasting effects |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is crucial for minimizing exposure and ensuring proper disposal.
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Weighing and Transferring: To prevent the generation of dust, handle solid this compound with care. Use a clean, dry spatula for transfers and weigh the compound on weighing paper or in a tared container inside a fume hood.
-
Storage: Store this compound in a tightly sealed container in a dry, dark, and well-ventilated place. Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[5]
Spill Management Workflow
In the event of a this compound spill, a swift and organized response is critical. The following diagram outlines the procedural flow for managing a spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Protocols: Immediate First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Get medical attention as soon as possible.[6][8][9] |
| Ingestion | If swallowed, get medical attention immediately.[8] Do not induce vomiting. |
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. phanquone | 84-12-8 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 84-12-8 | >98% [smolecule.com]
- 6. safeopedia.com [safeopedia.com]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. First Aid - Chemical Poisoning [moh.gov.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
